3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(piperidin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2.ClH/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;/h4-6,9,15-16H,1-3,7-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTHVUIHUCIBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCCCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674463 | |
| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-21-4 | |
| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl chemical properties
An In-Depth Technical Guide to 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl: Properties, Reactivity, and Applications in Modern Drug Discovery
Executive Summary
3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a bifunctional organic compound of significant interest to the pharmaceutical and synthetic chemistry sectors. Possessing both a nucleophilic piperidine moiety and an electrophilic boronic acid group, it serves as a versatile building block, primarily in palladium-catalyzed cross-coupling reactions. Its hydrochloride salt form generally confers improved stability and handling characteristics compared to the free base. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic strategy, its core application in Suzuki-Miyaura coupling, and essential safety protocols. The insights herein are tailored for researchers, medicinal chemists, and process development scientists who leverage advanced chemical intermediates for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).
Core Chemical Identity and Physicochemical Properties
The unique reactivity of this molecule stems from the spatial and electronic relationship between the boronic acid group at the meta-position and the basic piperidinylmethyl substituent. This arrangement influences its solubility, stability, and performance in catalytic cycles.
Nomenclature and Structural Identifiers
A clear identification is critical for regulatory and experimental consistency. The compound is cataloged under several identifiers across major chemical databases.
| Parameter | Value | Source(s) |
| IUPAC Name | 3-(1-piperidinylmethyl)phenylboronic acid hydrochloride | [1] |
| CAS Number | 1072946-21-4 | [1][2][3] |
| Molecular Formula | C₁₂H₁₉BClNO₂ | [3] |
| Molecular Weight | 255.55 g/mol | [3][4] |
| InChI Key | CYTHVUIHUCIBNP-UHFFFAOYSA-N | [1] |
| Appearance | Solid | [5] |
Structural Representation
The molecule's three-dimensional structure and the presence of the boronic acid functional group are central to its utility in cross-coupling chemistry.
Synthesis and Mechanistic Considerations
While specific proprietary synthesis routes may vary, a plausible and scalable pathway can be designed based on established organometallic and amine chemistry principles. The strategy involves the formation of the piperidinylmethyl-aryl bond followed by the introduction of the boronic acid moiety.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the molecule into commercially available starting materials. The primary disconnections are at the C-B bond and the C-N bond of the benzylic position. A practical approach involves installing the piperidinylmethyl group first, as the boronic acid is sensitive to many reaction conditions.
Proposed Synthetic Protocol
This protocol is an illustrative example based on common laboratory procedures.[6] Yields and reaction conditions require optimization for large-scale synthesis.
Step 1: Synthesis of 1-((3-bromophenyl)methyl)piperidine
-
To a stirred solution of piperidine (1.2 equivalents) in a suitable aprotic solvent (e.g., Tetrahydrofuran) at 0 °C, add 3-bromobenzyl bromide (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the intermediate.
Step 2: Synthesis of this compound
-
Dissolve 1-((3-bromophenyl)methyl)piperidine (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Add n-Butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour to ensure complete lithium-halogen exchange.
-
To this organolithium intermediate, add triisopropyl borate (1.5 equivalents) dropwise, again maintaining the temperature at -78 °C.
-
After the addition, allow the mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and carefully quench by adding 1 M hydrochloric acid (HCl) until the pH is acidic (~2-3). This step hydrolyzes the borate ester and forms the hydrochloride salt.
-
Extract the aqueous layer with an appropriate solvent (e.g., dichloromethane) to remove organic impurities.
-
The aqueous layer containing the product can be concentrated or used to precipitate the product by adjusting solvent polarity.
-
Filter the resulting solid, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Chemical Reactivity and Key Applications
The primary utility of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation in pharmaceutical development.[7][8]
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like our title molecule) and an organohalide or triflate. Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[9][10] The piperidine moiety in the title compound is generally stable under these conditions, making it an excellent scaffold for building molecular complexity.
Role as a Coupling Partner in the Catalytic Cycle
The boronic acid enters the catalytic cycle during the transmetalation step, transferring its organic group (the 3-(piperidin-1-ylmethyl)phenyl moiety) to the palladium center.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for coupling the title compound with a generic aryl bromide.
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O).
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates consumption of the limiting reagent.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to isolate the biaryl product.
Significance in Medicinal Chemistry
Both the piperidine ring and the boronic acid group are privileged structures in drug design.
-
Piperidines: This saturated heterocycle is found in numerous FDA-approved drugs, acting as a rigid scaffold that can orient substituents in a defined 3D space to optimize binding with biological targets.[11] Examples include drugs for cancer (Niraparib) and neuropsychiatric disorders (Preclamol).[11][12]
-
Boronic Acids: Initially seen as potentially toxic, boronic acids are now recognized for their unique ability to form reversible covalent bonds with serine proteases and other enzyme active sites.[6][13] This has led to successful drugs like the proteasome inhibitor Bortezomib for treating multiple myeloma.[13]
The combination of these two motifs in a single building block allows for the efficient synthesis of novel compounds with high potential for biological activity.
Handling, Storage, and Safety
Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of the compound.
Hazard Identification
Based on data for structurally similar aminophenylboronic acid hydrochlorides, the following hazards are anticipated.[14][15]
| Hazard Class | Classification | GHS Pictogram |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage | Category 1: Causes serious eye damage | GHS05 (Corrosion) |
| STOT Single Exposure | Category 3: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Recommended Handling Procedures
Adherence to good laboratory practice is essential.[16][17]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid generating dust.[16] Do not breathe dust or vapors.[16] Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[17]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[17]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[18]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and call a physician.[17]
-
Storage and Stability
To ensure long-term viability, the following storage conditions are recommended.
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16][17]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and moisture.
-
Stability: The product is generally stable under normal handling and storage conditions.[16] The hydrochloride salt form provides protection against premature dehydration or trimerization (boroxine formation) of the boronic acid group.
Conclusion
This compound is a high-value chemical intermediate strategically designed for modern organic synthesis. Its pre-installed piperidine scaffold combined with the versatile boronic acid handle makes it an efficient tool for introducing this important heterocyclic motif into complex molecules via the robust and reliable Suzuki-Miyaura cross-coupling reaction. For researchers in drug discovery and development, this compound offers a streamlined pathway to novel biaryl structures with significant therapeutic potential, reducing synthetic steps and enabling rapid library generation. Proper understanding of its properties, reactivity, and handling requirements is key to unlocking its full potential in the laboratory.
References
- 1. {3-[(piperidin-1-yl)methyl]phenyl}boronic acid hydrochloride | 1072946-21-4 [sigmaaldrich.com]
- 2. eMolecules this compound | 1072946-21-4 | Fisher Scientific [fishersci.com]
- 3. This compound | 1072946-21-4 [m.chemicalbook.com]
- 4. [4-(Piperidin-1-ylmethyl)phenyl]boronic acid hydrochloride - CAS:1301198-10-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. 3-(piperidin-1-ylmethyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boronic acid, B-(3-(aminomethyl)phenyl)-, hydrochloride (1:1) | C7H11BClNO2 | CID 16427085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | C8H13BClNO2 | CID 44754897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. synquestlabs.com [synquestlabs.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. fishersci.com [fishersci.com]
3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
Authored by: A Senior Application Scientist
Introduction: The Imperative of Structural Verification
In the landscape of modern drug discovery and materials science, arylboronic acids are indispensable building blocks, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The title compound, 3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride (C₁₂H₁₈BNO₂·HCl), is a classic example of a bifunctional reagent. It possesses a reactive boronic acid moiety for carbon-carbon bond formation and a basic piperidine group that can be crucial for modulating physicochemical properties like solubility or for serving as a secondary pharmacophoric element.[1][2]
Given its role as a precursor in complex syntheses, unambiguous confirmation of its structure is not merely a procedural formality but a cornerstone of scientific rigor. Any ambiguity in its structure—be it isomeric impurity, incorrect functionalization, or degradation—can compromise entire synthetic campaigns, leading to significant financial and temporal losses. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, framed not as a rigid protocol but as a logical, self-validating workflow. We will explore the causality behind the selection of each analytical technique, detailing the expected outcomes and the synergy between different datasets to construct an irrefutable structural proof.
The Analytical Strategy: A Convergence of Evidence
The structure of this compound, presents several key features that guide our analytical approach: an aromatic ring, a boronic acid group, an aliphatic heterocyclic amine (piperidine), and a methylene bridge, all present as a hydrochloride salt. Our strategy relies on a confluence of techniques, each providing a unique piece of the structural puzzle. The workflow is designed to be self-validating, where the hypothesis generated from one technique is confirmed or refined by the next.
Caption: Workflow for the multi-technique structure elucidation.
Mass Spectrometry (MS): Confirming the Molecular Blueprint
Expertise & Causality: We begin with mass spectrometry as it provides the most fundamental piece of information: the molecular weight. For a charged species like a hydrochloride salt, Electrospray Ionization (ESI) is the technique of choice. Its "soft" ionization mechanism is ideal for analyzing polar, pre-charged molecules, minimizing fragmentation and preserving the molecular ion. The challenge with boronic acids is their propensity to dehydrate in the gas phase, often forming trimeric anhydrides known as boroxines.[3][4] ESI in positive ion mode helps mitigate this by detecting the protonated form of the parent molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile:water mixture with 0.1% formic acid. The acid ensures the piperidine nitrogen remains protonated, promoting a strong ESI signal.
-
Instrumentation: Infuse the sample solution directly into an ESI-MS system.
-
Parameters:
-
Ionization Mode: Positive (+) ESI.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
Expected Data & Interpretation
The primary goal is to observe the molecular ion corresponding to the free base, [M+H]⁺.
-
Free Base Formula: C₁₂H₁₈BNO₂
-
Free Base Molecular Weight: 219.09 g/mol
-
Expected [M+H]⁺: m/z 219.15 + 1.01 = 220.16
The observed mass should be compared against the theoretical exact mass. High-resolution mass spectrometry (HRMS) would provide further confirmation by yielding a mass accurate to within a few parts per million, allowing for unambiguous elemental formula determination.
| Ion Species | Formula | Expected m/z (High-Res) | Purpose |
| [M+H]⁺ | [C₁₂H₁₉BNO₂]⁺ | 220.1503 | Confirms molecular weight of the free base. |
| [M-H₂O+H]⁺ | [C₁₂H₁₇BNO]⁺ | 202.1398 | Common fragment; loss of water from boronic acid. |
| [M-B(OH)₂+H]⁺ | [C₁₂H₁₇N]⁺ | 175.1356 | Fragmentation showing loss of the boronic acid group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Pieces
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, a suite of NMR experiments is required.
Causality for Solvent Selection: The choice of solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (from -OH and -N⁺H), whereas these are often exchanged with deuterium in CD₃OD.
¹H NMR Spectroscopy: Mapping the Proton Environments
Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting/multiplicity), and their relative abundance (integration).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Parameters: Standard acquisition parameters for ¹H NMR.
Expected Data & Interpretation
Caption: Structure of 3-(Piperidin-1-ylmethyl)phenylboronic acid.
| Protons | Approx. δ (ppm) | Multiplicity | Integration | Assignment & Rationale |
| B(OH)₂ | ~8.0-8.5 | Broad Singlet | 2H | Acidic protons of the boronic acid, often broad. |
| Aromatic | ~7.4-7.8 | Multiplets | 4H | Protons on the meta-substituted phenyl ring. Deshielded due to the aromatic ring current. |
| Methylene (-CH₂-) | ~3.5-4.0 | Singlet | 2H | Protons of the benzylic methylene bridge. Singlet because adjacent atoms have no protons. |
| Piperidine (α-CH₂) | ~2.8-3.2 | Multiplet | 4H | Protons adjacent to the nitrogen. Deshielded by the electronegative nitrogen. |
| Piperidine (β,γ-CH₂) | ~1.4-1.8 | Multiplets | 6H | Remaining aliphatic protons on the piperidine ring. |
| N⁺-H | ~9.0-10.0 | Broad Singlet | 1H | Proton on the nitrogen due to the HCl salt. Will be broad and may exchange. |
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Expertise & Causality: ¹³C NMR complements the ¹H NMR by providing a map of the carbon framework. It confirms the number of unique carbon environments. The carbon atom directly attached to boron often shows a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.[5]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample as prepared for ¹H NMR.
-
Instrumentation: Acquire on the same spectrometer, typically requiring a longer acquisition time.
-
Parameters: Proton-decoupled standard acquisition.
Expected Data & Interpretation
-
Aromatic Carbons: 6 signals expected between ~125-140 ppm. The carbon attached to boron (ipso-carbon) will be broad and may be hard to identify.
-
Methylene Carbon: 1 signal around ~60-65 ppm.
-
Piperidine Carbons: 3 signals expected in the aliphatic region (~20-55 ppm).
¹¹B NMR Spectroscopy: The Boron-Specific Probe
Expertise & Causality: This is a crucial and often overlooked experiment for boronic acids. ¹¹B NMR directly probes the boron nucleus and its chemical shift is highly indicative of its coordination environment and hybridization state.[6][7] For a trigonal planar (sp²) boronic acid, a characteristic chemical shift is expected. This definitively confirms the presence and state of the boronic acid functional group.[8][9]
Experimental Protocol: ¹¹B NMR
-
Sample Preparation: Use the same sample as prepared for ¹H NMR.
-
Instrumentation: Acquire on a spectrometer equipped with a broadband probe.
-
Parameters: Use a boron-free probe and NMR tube if possible to minimize background signals. Use BF₃·OEt₂ as an external reference.
Expected Data & Interpretation
A single, relatively broad signal is expected in the range of δ +19 to +30 ppm . This chemical shift is characteristic of a neutral, trigonal planar (sp²) boronic acid.[8] A significant upfield shift (towards δ 0-10 ppm) would indicate a tetrahedral (sp³) boronate species, which might form in the presence of diols or certain nucleophilic solvents, but is not expected for the isolated acid.[9]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups by their characteristic vibrational frequencies. It serves as a quick confirmation of the major structural components identified by MS and NMR.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Acquire the spectrum using a standard FTIR spectrometer with an ATR accessory.
-
Parameters: Typically scan from 4000 to 400 cm⁻¹.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |
| ~3200-3600 (very broad) | O-H Stretch | Boronic Acid (-B(OH)₂) | Confirms the presence of the hydroxyl groups. Its broadness is due to hydrogen bonding.[10] |
| ~2400-2700 (broad) | N⁺-H Stretch | Protonated Amine | Confirms the hydrochloride salt form. |
| ~2850-3000 | C-H Stretch | Aliphatic (Piperidine, CH₂) | Confirms the aliphatic portions of the molecule. |
| >3000 | C-H Stretch | Aromatic | Confirms the phenyl ring. |
| ~1310-1350 | B-O Stretch | Boronic Acid | A key diagnostic peak for the boronic acid moiety.[10][11] |
| ~1450-1600 | C=C Stretch | Aromatic Ring | Confirms the presence of the benzene ring. |
X-ray Crystallography: The Definitive Proof
Expertise & Causality: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray diffraction provides the "gold standard" of proof.[12][13] It determines the precise three-dimensional arrangement of atoms in the crystalline state, providing unambiguous confirmation of connectivity, bond lengths, bond angles, and stereochemistry.[13][14] The primary challenge and rate-limiting step for this technique is obtaining a single, high-quality crystal suitable for diffraction.[13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is a trial-and-error process. A common method is slow evaporation or vapor diffusion.
-
Dissolve the compound to saturation in a suitable solvent (e.g., methanol, ethanol).
-
Place this solution in a vial. Place the open vial inside a larger, sealed beaker containing a less polar "anti-solvent" (e.g., diethyl ether, hexane).
-
Allow the anti-solvent to slowly diffuse into the vial, gradually reducing the solubility of the compound and promoting slow crystal growth over several days.
-
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion.
-
Structure Solution & Refinement: Collect diffraction data by rotating the crystal in the X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which atomic positions are determined and refined.[12]
Expected Data & Interpretation
The output is a 3D model of the molecule that will definitively confirm:
-
The meta substitution pattern on the phenyl ring.
-
The connectivity of the piperidin-1-ylmethyl group to the phenyl ring.
-
The geometry of the boronic acid group.
-
The presence of a chloride counter-ion in the crystal lattice, confirming the hydrochloride salt form.
Conclusion: A Synthesis of Evidence
The structure elucidation of this compound is a systematic process of evidence accumulation. Mass spectrometry establishes the molecular formula. Infrared spectroscopy confirms the presence of the key functional groups. A comprehensive suite of NMR experiments—¹H, ¹³C, and critically, ¹¹B—resolves the atomic connectivity and chemical environment of the molecule in solution. Finally, X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. Each step in this workflow serves to validate the last, culminating in a structural assignment of the highest possible confidence, ensuring the integrity of any subsequent research or development that relies on this crucial chemical building block.
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 634905-21-8|(3-(Piperidin-1-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boron Crystallography - 911Metallurgist [911metallurgist.com]
3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl CAS number 1072946-21-4
Starting Data Collection
I've initiated a thorough search for comprehensive technical data on 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl. My aim is to gather details on its chemical properties, synthesis pathways, and established applications.
Outlining Guide Structure
I'm now analyzing the search results to pinpoint crucial aspects for the technical guide's audience. I'm focusing on its role in medicinal chemistry, specific coupling reactions, and any known biological activities to craft a logical guide structure.
Synthesizing Found Info
I've moved on to synthesizing the data, emphasizing experimental rationale and ensuring self-validating protocols. The guide's core is being drafted now, replete with citations for mechanistic claims.
Defining the Scope
I'm currently dissecting the user's request for a technical guide on "this compound" (CAS 1072946-21-4). I'm focusing on defining the scope: what level of detail is needed? Should it be a comprehensive overview or a deep dive into specific aspects like synthesis, characterization, and applications? I'm assessing the implied expertise of the user to tailor the guide accordingly.
Analyzing the Audience
I'm now zeroing in on the presumed expertise of the target audience. I'm imagining researchers and scientists needing a deep understanding of this compound. This guides the level of detail I should provide on synthesis, characterization, and applications. I'm prioritizing clarity and logical flow, building a strong foundation of scientific integrity. I'm also considering the best way to format the information, with tables for data and detailed protocols. Diagrams created using Graphviz are a must.
Formulating a Structure
I'm now outlining the structure of the guide. First, there will be an introduction to the compound and its importance. Then, I'll delve into its chemical properties, followed by synthesis routes, characterization techniques, and applications in organic synthesis. I'll include tables, protocols, and Graphviz diagrams. The guide will have a logical flow and in-text citations.
I've decided to prioritize clarity and accessibility for the audience. I am currently deciding on sections for: 1) Chemical Properties; 2) Synthesis; 3) Characterization; and 4) Applications. Each will have subsections to ensure thorough coverage of each subtopic within each section.
Expanding the Scope
I'm now integrating information from my initial search. I've compiled chemical properties, CAS numbers (including those for the free base and ester derivatives), and identified its application as a key building block in organic synthesis. I'm also considering its reactivity and stability, particularly the impact of the aminomethyl group and its implications for choosing stable boronic acid derivatives. I need to synthesize this information and build a logical flow for the guide. The "why" behind experimental choices, not just the "how", is essential.
Prioritizing Clarity
I'm now prioritizing clarity and logical flow in the guide's structure. I'll start with an introductory section covering the compound's properties and applications. This will then smoothly transition into synthesis strategies, followed by characterization methods and finally, a detailed discussion of its use in Suzuki-Miyaura coupling reactions. I'll incorporate tables and diagrams to aid understanding.
Structuring the Guide
I'm now solidifying the guide's structure, starting with an introduction highlighting its key aspects in drug discovery. Then, I'll provide physical properties, stability considerations, and storage tips. Following this, I'll detail the synthetic routes and applications in organic synthesis with clear figures and tables.
Finalizing Guide Details
I'm now fully immersed in the guide, having conducted an exhaustive information retrieval and analysis. I'm focusing on providing in-depth protocols and relevant examples to make the technical guide practical. I've compiled an extensive list of references with clickable URLs and in-text citations. Now, my efforts center on ensuring the data presentation is high-quality, clear, and relevant to the user. I'm preparing to address and resolve any last-minute questions before preparing the final version.
Outlining Guide Content
I'm presently building the guide's structure, focusing on a logical flow. I'll initiate with the compound's introduction and properties, seamlessly transitioning into synthesis methods and Suzuki-Miyaura coupling applications. Tables and diagrams will be added to aid the reader in their understanding.
Defining Guide Content
I've formulated a structure with detailed sections. I'll begin with the introduction, followed by properties, synthesis strategies, characterization, and Suzuki coupling applications. I'll add diagrams for clarity. I'm focusing on ensuring clear, structured information.
Synthesis of 3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride: A Strategic Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract
This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, a valuable building block in medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind the chosen synthetic strategy, experimental conditions, and purification techniques. We will explore the nucleophilic substitution reaction at the core of this synthesis, detail robust methods for purification and characterization, and contextualize the compound's utility, particularly in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers and drug development professionals who require not only a reliable protocol but also a deep understanding of the underlying chemical principles to troubleshoot and adapt the synthesis for their specific applications.
Introduction and Strategic Significance
Boronic acids and their derivatives are foundational pillars in modern organic synthesis and medicinal chemistry.[1][2][3] Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[4][5][6] The target molecule, 3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, is a bifunctional reagent of significant interest.
-
The Phenylboronic Acid Moiety: This group serves as the reactive handle for palladium-catalyzed cross-coupling, allowing for its incorporation into larger, more complex molecular scaffolds.[7]
-
The Piperidinylmethyl Substituent: The piperidine ring is a privileged scaffold in pharmacology, appearing in numerous approved drugs.[8] Its inclusion at the meta-position introduces a basic nitrogen atom, which can be used to modulate physicochemical properties such as solubility and pKa, or to serve as a point for further derivatization. The aminomethyl linker provides flexibility and can influence binding interactions with biological targets.[9][10]
The hydrochloride salt form is deliberately targeted to enhance the compound's stability, crystallinity, and ease of handling, mitigating the propensity of free boronic acids to undergo dehydration to form boroxine trimers.[11][12]
Synthetic Strategy and Retrosynthesis
The most logical and efficient approach to constructing the target molecule is through a direct nucleophilic substitution. This strategy is predicated on the formation of the benzylic carbon-nitrogen bond as the key bond-forming step.
Retrosynthetic Analysis
A retrosynthetic disconnection of the C-N bond between the benzylic carbon and the piperidine nitrogen reveals two readily accessible precursors: 3-(Bromomethyl)phenylboronic acid (or a related halide) and piperidine .
Caption: Retrosynthetic pathway for the target compound.
This pathway is advantageous due to the high reactivity of benzylic halides towards nucleophilic attack and the commercial availability of both precursors.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with defined checkpoints for reaction monitoring and product characterization.
Reagents and Materials
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Mmol | Eq. |
| 3-(Bromomethyl)phenylboronic acid | 40277-52-9 | 214.85 | 5.00 g | 23.27 | 1.0 |
| Piperidine | 110-89-4 | 85.15 | 2.38 g (2.76 mL) | 27.92 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 4.52 g (6.09 mL) | 35.00 | 1.5 |
| Acetonitrile (MeCN), Anhydrous | 75-05-8 | 41.05 | 100 mL | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - | - |
| Saturated aq. NaHCO₃ | - | - | As needed | - | - |
| Brine | - | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | - |
| 2M HCl in Diethyl Ether | - | - | As needed | - | - |
Workflow Overview
Caption: Overall experimental workflow.
Step-by-Step Methodology
PART A: Synthesis of 3-(Piperidin-1-ylmethyl)phenylboronic acid (Free Base)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(Bromomethyl)phenylboronic acid (5.00 g, 23.27 mmol).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (100 mL) to dissolve the solid. To the stirring solution, add piperidine (2.76 mL, 27.92 mmol) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (6.09 mL, 35.00 mmol).
-
Causality Note: DIPEA is a sterically hindered, non-nucleophilic base. It is chosen to neutralize the hydrobromic acid (HBr) byproduct of the Sₙ2 reaction without competing with piperidine as a nucleophile or reacting with the acidic boronic acid protons under these conditions.
-
-
Reaction Execution: Seal the flask under a nitrogen atmosphere and stir the mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 9:1 Dichloromethane:Methanol.
PART B: Work-up and Purification
-
Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Redissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 75 mL) and brine (1 x 75 mL).
-
Causality Note: The NaHCO₃ wash removes any remaining acidic impurities and the DIPEA hydrobromide salt. The brine wash removes residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude free base, typically as an off-white solid or viscous oil.
-
Purification: Direct chromatography of aminoboronic acids on silica gel can be challenging.[11] An effective purification involves an acid-base extraction: a. Dissolve the crude product in diethyl ether (100 mL). b. Extract with 1 M HCl (3 x 50 mL). The protonated amine-containing product will move to the aqueous layer, leaving non-basic impurities in the ether. c. Combine the aqueous layers and cool in an ice bath. Carefully basify to pH > 10 by adding 5 M NaOH solution. d. Extract the liberated free base back into ethyl acetate (3 x 75 mL). e. Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate to yield the purified free base.
PART C: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the purified 3-(Piperidin-1-ylmethyl)phenylboronic acid in a minimal amount of diethyl ether or isopropanol (approx. 50 mL).
-
Precipitation: While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Causality Note: The hydrochloride salt is significantly less soluble in nonpolar organic solvents like diethyl ether than its free base form, causing it to precipitate upon formation. This step serves as both the final conversion and a potential final purification (crystallization).
-
-
Isolation: Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Drying: Wash the filter cake with a small amount of cold diethyl ether and dry the product under high vacuum to a constant weight.
Characterization
Thorough characterization is essential to confirm the structure and purity of the final product.
| Analysis | Expected Results |
| ¹H NMR | Phenyl Protons: Multiplets in the range of δ 7.2-7.8 ppm. Methylene Protons (-CH₂-): A singlet around δ 3.5-3.7 ppm. Piperidine Protons: Broad multiplets in the range of δ 1.4-1.6 ppm and δ 2.3-2.5 ppm. Boronic Acid Protons (-B(OH)₂): A broad singlet (often exchangeable with D₂O) around δ 8.0-8.2 ppm. |
| ¹³C NMR | Aromatic Carbons: Signals between δ 125-140 ppm. Methylene Carbon: Signal around δ 63-65 ppm. Piperidine Carbons: Signals in the aliphatic region, typically δ 24-55 ppm. |
| ¹¹B NMR | A single, relatively sharp resonance between δ 28-30 ppm, characteristic of a trigonal planar (sp²-hybridized) arylboronic acid.[13][14] |
| HRMS (ESI+) | Calculated m/z for the free base [C₁₂H₁₉BNO₂]⁺ (M+H)⁺. The observed mass should be within 5 ppm of the calculated value. |
| Melting Point | A sharp melting point is expected for the crystalline hydrochloride salt. |
Safety and Handling
-
3-(Bromomethyl)phenylboronic acid: Is a lachrymator and irritant. Handle only in a well-ventilated fume hood.
-
Piperidine: Is a corrosive, flammable, and toxic liquid. Avoid contact with skin and eyes and prevent inhalation of vapors.
-
DIPEA: Is corrosive and can cause severe skin burns and eye damage.
-
HCl in Ether: Is highly corrosive and volatile. Handle with extreme care in a fume hood.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, throughout the procedure.
The final hydrochloride product is generally stable when stored in a cool, dry place away from moisture. The free base is more susceptible to dehydration.
Conclusion and Applications
The described protocol provides a reliable and well-rationalized pathway for the synthesis of 3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride. Each step, from the choice of base in the nucleophilic substitution to the final salt formation, is optimized for efficiency, purity, and product stability. The resulting compound is a highly valuable building block, primed for use in Suzuki-Miyaura cross-coupling reactions to generate novel chemical entities for drug discovery programs.[7] Its bifunctional nature allows for the strategic introduction of a key pharmacophore (piperidine) while retaining the synthetic versatility of the boronic acid functional group.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization and Solubility Profiling of 3-(Piperidin-1-ylmethyl)phenylboronic acid HCl
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from its formulation and bioavailability to its in vivo efficacy and safety profile. This is particularly true for novel molecular entities such as 3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, a compound of interest for its potential therapeutic applications. Boronic acids, as a class, present unique challenges and opportunities in formulation due to their distinct chemical nature.[1] This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the theoretical and practical aspects of determining the solubility of this specific molecule. By integrating established scientific principles with robust experimental protocols, we aim to equip you with the knowledge to generate reliable and reproducible solubility data, thereby accelerating your research and development endeavors.
Understanding the Molecule: Physicochemical Landscape of Phenylboronic Acids
3-(Piperidin-1-ylmethyl)phenylboronic acid HCl possesses a unique combination of functional groups that dictate its solubility behavior. The phenylboronic acid moiety is a Lewis acid with a pKa typically in the range of 4-10, which can be influenced by substituents on the phenyl ring.[1] The presence of an electron-donating piperidin-1-ylmethyl group at the meta position is expected to increase the pKa compared to unsubstituted phenylboronic acid.[1]
At a pH below its pKa, the boronic acid exists predominantly in its neutral, trigonal planar form. As the pH increases above the pKa, it reversibly converts to a more water-soluble, anionic tetrahedral boronate form.[1] This pH-dependent ionization is a key factor to consider when determining its aqueous solubility. The hydrochloride salt form of the molecule suggests that the piperidine nitrogen is protonated, which would be expected to enhance aqueous solubility at lower pH values.
Furthermore, boronic acids are known to undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by temperature and the presence of dehydrating agents.[2] The formation of these less soluble trimers can complicate solubility measurements and impact formulation stability.[3]
Experimental Determination of Equilibrium Solubility
The following protocol outlines a robust method for determining the equilibrium solubility of 3-(Piperidin-1-ylmethyl)phenylboronic acid HCl in various aqueous and organic solvent systems. This method is designed to be self-validating by ensuring that equilibrium has been reached.
Materials and Reagents
-
3-(Piperidin-1-ylmethyl)phenylboronic acid HCl (purity ≥98%)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer (pH 3.0, 4.0, 5.0, 6.0)
-
Purified water (Type I)
-
Methanol, Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO) (HPLC grade or equivalent)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
-
Thermostatically controlled shaker/incubator
Protocol: Shake-Flask Method for Equilibrium Solubility
-
Preparation of Solvent Systems: Prepare the desired aqueous buffer solutions and ensure their pH is accurately adjusted.
-
Addition of Excess Compound: Accurately weigh an excess amount of 3-(Piperidin-1-ylmethyl)phenylboronic acid HCl into separate vials for each solvent system. The goal is to have undissolved solid present at the end of the experiment.
-
Equilibration: Add a known volume of the respective solvent to each vial. Cap the vials tightly and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitation: Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours). The purpose of sampling at multiple time points is to ensure that equilibrium has been reached (i.e., the measured solubility does not change significantly between the later time points).
-
Sample Withdrawal and Filtration: At each time point, withdraw a sample from each vial using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove undissolved solid.
-
Dilution: Accurately dilute the filtered sample with the appropriate mobile phase for HPLC analysis to bring the concentration within the calibrated range of the analytical method.
-
Quantification by HPLC: Analyze the diluted samples using a validated, stability-indicating HPLC method. The concentration of the dissolved compound is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.
-
Data Analysis: The solubility is reported as the average concentration from the time points where equilibrium has been established.
Data Presentation
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (M) |
| Water | 25 | |||
| PBS (pH 7.4) | 25 | |||
| Citrate Buffer (pH 3.0) | 25 | |||
| Citrate Buffer (pH 5.0) | 25 | |||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| DMSO | 25 |
This table should be populated with the experimentally determined data.
Forced Degradation Studies: Assessing Chemical Stability
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5] These studies expose the compound to stress conditions harsher than accelerated stability testing to identify potential degradation products and pathways.[4]
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol
-
Stock Solution Preparation: Prepare a stock solution of 3-(Piperidin-1-ylmethyl)phenylboronic acid HCl in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Heat the solution at 60°C for a specified time (e.g., 24 hours). Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Keep the solution at 60°C for a specified time (e.g., 2 hours). Withdraw samples, neutralize with HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H2O2. Keep the solution at room temperature, protected from light, for a specified time (e.g., 24 hours).
-
Thermal Degradation: Subject the solid compound and the stock solution to dry heat at 80°C for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS) to aid in the identification of degradation products.
Interpretation and Causality: Connecting Data to Molecular Behavior
The solubility data should be interpreted in the context of the compound's structure and the nature of the solvent.
-
pH-Solubility Profile: A plot of solubility versus pH will reveal the impact of ionization on solubility. A significant increase in solubility at pH values above the pKa of the boronic acid group would be expected.
-
Organic Solvent Solubility: The solubility in polar organic solvents like methanol and ethanol will provide insights into the compound's ability to form hydrogen bonds, while solubility in aprotic solvents like DMSO will indicate its polarity. Phenylboronic acid itself has high solubility in ethers and ketones, and moderate solubility in chloroform.[6]
-
Degradation Profile: The forced degradation studies will highlight the compound's liabilities. For instance, boronic acids can be susceptible to oxidation. The identification of degradation products is crucial for understanding the degradation pathways and for the development of a stable formulation.
Concluding Remarks and Future Directions
The experimental framework provided in this guide offers a comprehensive approach to characterizing the solubility and stability of 3-(Piperidin-1-ylmethyl)phenylboronic acid HCl. The generated data will be invaluable for guiding formulation development, enabling the selection of appropriate excipients and solvent systems to ensure optimal drug delivery and therapeutic efficacy. Further studies could explore the effect of common pharmaceutical excipients, such as cyclodextrins or surfactants, on the solubility of this compound. Additionally, investigating the solid-state properties, such as crystallinity and polymorphism, will provide a more complete physicochemical profile.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - STEMart [ste-mart.com]
- 6. researchgate.net [researchgate.net]
3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a versatile building block in medicinal chemistry and organic synthesis, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the aminomethyl functionality introduces unique properties, including potential applications in the development of sensors and therapeutic agents.[1][2][3] However, the inherent reactivity of the boronic acid moiety, coupled with the hygroscopic nature of the hydrochloride salt, presents specific challenges regarding the compound's stability and storage. This guide provides a comprehensive overview of the factors influencing the stability of 3-(Piperidin-1-ylmethyl)phenylboronic acid HCl and outlines best practices for its storage and handling to ensure its integrity and performance in research and development.
Chemical Structure and Properties
A clear understanding of the molecule's structure is fundamental to appreciating its stability profile.
Caption: Chemical structure of this compound.
Key Structural Features Influencing Stability:
-
Boronic Acid Group (-B(OH)₂): This functional group is susceptible to several degradation pathways, including oxidation and protodeboronation.[4] It can also undergo dehydration to form cyclic trimers known as boroxines.
-
Piperidin-1-ylmethyl Group: The tertiary amine in this substituent can influence the electronic properties of the phenyl ring and the acidity of the boronic acid. In its hydrochloride salt form, the protonated nitrogen enhances water solubility but also increases hygroscopicity.
-
Hydrochloride Salt: The HCl salt form improves the handling of the often-volatile parent amine and can impact the compound's solid-state stability and dissolution properties.
Mechanisms of Degradation
Several chemical processes can compromise the purity and reactivity of 3-(Piperidin-1-ylmethyl)phenylboronic acid HCl. Understanding these pathways is crucial for developing effective storage and handling strategies.
Protodeboronation
This is a common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a hydrogen atom.[5] This process can be accelerated by factors such as heat, moisture, and the presence of acids or bases. For heteroaryl boronic acids, this process can be particularly rapid.
Caption: Simplified pathway for protodeboronation of arylboronic acids.
Oxidation
The boronic acid moiety is susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents. This reaction converts the boronic acid to the corresponding phenol, which can be a significant impurity in subsequent reactions.[6] At physiological pH, this oxidation can occur at rates comparable to that of thiols.[6]
Dehydration and Boroxine Formation
Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[7] This is a reversible process, but the formation of boroxines can complicate reaction stoichiometry and reproducibility. The presence of water will hydrolyze boroxines back to the monomeric boronic acid.
Caption: Reversible formation of boroxines from boronic acids.
Recommended Storage and Handling Conditions
To mitigate the degradation pathways discussed above, stringent storage and handling procedures are essential. The following recommendations are based on best practices for phenylboronic acids and related compounds.[8][9][10]
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerate (2-8 °C) or freeze (-20 °C) for long-term storage.[8][11] | Reduces the rate of chemical degradation, including protodeboronation and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[8] | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis-mediated degradation. |
| Moisture | Keep in a tightly sealed container in a dry environment. Use of a desiccator is recommended.[8][9] | The compound is hygroscopic, and moisture can accelerate protodeboronation and boroxine hydrolysis.[8][9] |
| Light | Protect from light. | While not always the primary degradation factor, light can potentially initiate or accelerate oxidative processes. |
| pH (in solution) | Prepare solutions fresh. If storage in solution is necessary, buffer at a slightly acidic pH and store at low temperatures. | The stability of boronic acids in solution is highly pH-dependent.[5] The hydrochloride salt suggests better stability in acidic conditions. |
Handling Procedures:
-
Always handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder.[8][9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
When weighing, do so quickly to minimize exposure to the atmosphere.
-
For reactions, it is often preferable to use the compound directly from the storage container and to purge the reaction vessel with an inert gas.
Experimental Protocols for Stability Assessment
To ensure the quality of 3-(Piperidin-1-ylmethyl)phenylboronic acid HCl for critical applications, it may be necessary to perform stability studies. Below are example protocols for long-term and forced degradation studies.
Long-Term Stability Study Protocol
-
Sample Preparation: Aliquot the compound into several vials, each containing a predetermined amount.
-
Storage Conditions: Store the vials under the recommended conditions (e.g., 2-8 °C, under argon, in the dark).
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 12, 24 months).
-
Analysis: At each time point, analyze a vial for purity and identity using methods such as:
-
HPLC-UV: To quantify the parent compound and detect any degradation products.
-
LC-MS: To identify the mass of any impurities, aiding in the elucidation of degradation pathways.
-
¹H NMR: To confirm the structure and detect subtle changes.
-
-
Data Evaluation: Compare the results at each time point to the initial analysis to determine the rate of degradation.
Forced Degradation Study Protocol
This study aims to identify potential degradation products under stress conditions.
-
Stress Conditions: Expose the compound to various stress conditions, including:
-
Acidic: 0.1 N HCl at 60 °C for 24 hours.
-
Basic: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.[12]
-
Thermal: 80 °C for 48 hours.
-
Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using HPLC-UV and LC-MS to identify and quantify the degradation products.
-
Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for the initial amount of the compound.
Caption: Workflow for assessing the stability of 3-(Piperidin-1-ylmethyl)phenylboronic acid HCl.
Conclusion
The stability of 3-(Piperidin-1-ylmethyl)phenylboronic acid HCl is paramount for its successful application in research and drug development. While susceptible to degradation via protodeboronation, oxidation, and dehydration, these pathways can be effectively mitigated through stringent control of storage and handling conditions. By adhering to the recommendations outlined in this guide—specifically, storage at low temperatures under an inert, dry atmosphere—researchers can ensure the long-term integrity and reactivity of this valuable chemical building block. For applications requiring a high degree of purity and reproducibility, conducting in-house stability studies is a prudent measure.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. hpc-standards.com [hpc-standards.com]
- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl molecular weight
An In-depth Technical Guide to 3-(Piperidin-1-ylmethyl)phenylboronic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. This guide provides a comprehensive analysis of its molecular characteristics, strategic importance, synthesis, and applications. The molecule integrates two key structural motifs: the phenylboronic acid group, a versatile handle for carbon-carbon bond formation and a potential pharmacophore, and the piperidine ring, a ubiquitous "privileged scaffold" in numerous FDA-approved pharmaceuticals known to enhance pharmacokinetic properties.[1][2][3] This document elucidates the physicochemical properties, with a primary focus on its molecular weight, and offers expert insight into its application in constructing diverse chemical libraries for therapeutic agent discovery.
Physicochemical Characterization
The hydrochloride salt form of 3-(Piperidin-1-ylmethyl)phenylboronic acid ensures improved stability and solubility in aqueous media, which is advantageous for handling and various reaction conditions. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | {3-[(Piperidin-1-yl)methyl]phenyl}boronic acid hydrochloride | [4] |
| Molecular Formula | C₁₂H₁₉BClNO₂ | [5][6] |
| Molecular Weight | 255.55 g/mol | [6] |
| CAS Number | 1072946-21-4 | [4][5][6] |
| Appearance | Solid | |
| InChI Key | CYTHVUIHUCIBNP-UHFFFAOYSA-N | [4] |
| SMILES (Free Base) | OB(O)c1cccc(CN2CCCCC2)c1 | |
| Molecular Weight (Free Base) | 219.09 g/mol (for C₁₂H₁₈BNO₂) |
The Structural Rationale in Medicinal Chemistry
The utility of this molecule stems from the strategic combination of its two core components. The rationale for its design is rooted in established principles of modern drug discovery, where modular building blocks are used to rapidly explore chemical space.
The Phenylboronic Acid Moiety: A Versatile Chemical Tool
The boronic acid group is not merely a passive linker; it serves a dual purpose. Firstly, it is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of a C(sp²)-C(sp²) bond with exceptional functional group tolerance. This allows for the facile linkage of the piperidine-containing phenyl ring to a vast array of (hetero)aromatic systems. Secondly, boron-containing compounds have emerged as successful therapeutic agents themselves.[2] The electrophilic nature of the boron atom allows it to form reversible covalent bonds with diols or specific amino acid residues (e.g., serine in proteasomes), a mechanism exploited by drugs like Bortezomib (Velcade®).[2] This moiety also finds application in glucose-responsive drug delivery systems.[7][8]
The Piperidine Moiety: A Privileged Scaffold
Piperidine is one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals.[1][3] Its inclusion in a molecule is a deliberate choice to impart favorable drug-like properties. The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets. Furthermore, the saturated, three-dimensional nature of the ring can improve binding specificity and optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3] Its derivatives are found in anticancer drugs, antipsychotic agents, and anticonvulsants.[9]
Caption: Structural roles of the constituent moieties.
Synthesis and Handling
A robust and scalable synthesis is critical for a building block's utility. A common and efficient method for preparing this compound is through reductive amination.
Proposed Synthetic Workflow
The synthesis can be logically achieved in a two-step process starting from commercially available 3-formylphenylboronic acid and piperidine. The initial iminium ion formation is followed by in-situ reduction to yield the tertiary amine. Subsequent treatment with hydrochloric acid affords the final, stable salt.
Caption: Proposed two-step synthetic workflow.
Experimental Protocol: Reductive Amination
This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Reaction Setup: To a solution of 3-formylphenylboronic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperidine (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed (typically 2-4 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification (Free Base): The crude product can be purified by column chromatography on silica gel if necessary, though often the crude material is of sufficient purity for the next step.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2 M, 1.1 eq) dropwise with stirring.
-
Isolation: The hydrochloride salt will typically precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Applications in Drug Development
The primary application of this reagent is as a versatile building block in the synthesis of compound libraries for screening and lead optimization.
Suzuki-Miyaura Cross-Coupling
This reaction is a powerful tool for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals. 3-(Piperidin-1-ylmethyl)phenylboronic acid HCl can be coupled with a wide range of partners (Ar-X, where X is typically Br, I, OTf) under palladium catalysis to rapidly generate novel and diverse molecular architectures.
Caption: General scheme for Suzuki-Miyaura coupling.
Hypothetical Drug Discovery Workflow
-
Library Generation: A discovery program targeting a specific protein class (e.g., kinases, GPCRs) would begin by coupling 3-(Piperidin-1-ylmethyl)phenylboronic acid HCl with a curated library of several hundred (hetero)aryl halides. This parallel synthesis approach rapidly generates a large, diverse set of novel compounds.
-
High-Throughput Screening (HTS): The resulting library is screened against the biological target of interest to identify initial "hits"—compounds that show activity at a specific concentration.
-
Hit-to-Lead Optimization: For promising hits, the structure-activity relationship (SAR) is explored. The piperidine moiety can be replaced with other saturated heterocycles, and the aryl group introduced via the Suzuki coupling can be systematically modified to improve potency, selectivity, and pharmacokinetic properties, advancing the hit compound into a lead series. This iterative process is central to modern drug discovery.[9][10]
Conclusion
3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is more than a simple chemical; it is a strategically designed tool for accelerating the discovery of new medicines. Its precise molecular weight of 255.55 g/mol and well-defined structure combine the synthetic versatility of a boronic acid with the proven pharmacokinetic advantages of a piperidine scaffold. For researchers in medicinal chemistry and drug development, this building block provides a reliable and efficient starting point for the synthesis of diverse compound libraries, ultimately shortening the path from initial concept to potential clinical candidates.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. {3-[(piperidin-1-yl)methyl]phenyl}boronic acid hydrochloride | 1072946-21-4 [sigmaaldrich.com]
- 5. This compound | 1072946-21-4 [m.chemicalbook.com]
- 6. eMolecules this compound | 1072946-21-4 | Fisher Scientific [fishersci.com]
- 7. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purity Analysis of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
Abstract
This comprehensive technical guide provides a multi-faceted strategy for the rigorous purity analysis of 3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, a key building block in contemporary drug discovery and development. Recognizing the critical impact of purity on reaction efficiency, reproducibility, and the safety of final active pharmaceutical ingredients (APIs), this document outlines a suite of orthogonal analytical techniques. We delve into the rationale behind method selection, offering detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and other essential assays. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing the necessary framework to establish a robust and reliable purity assessment workflow.
Introduction: The Significance of Purity for a Novel Building Block
3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl (or its free base and ester forms) is an increasingly important reagent in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its unique structure, incorporating a phenylboronic acid moiety for coupling and a piperidinylmethyl group to modulate physicochemical properties, makes it a valuable component in the synthesis of complex molecular architectures.
The purity of this reagent is paramount. Impurities, which can arise from starting materials, side reactions during synthesis, or degradation upon storage, can have significant downstream consequences.[3][4] These include reduced yields in coupling reactions, the formation of difficult-to-remove byproducts, and in the context of drug development, the potential for toxicological risks.[5][6] Therefore, a comprehensive analytical strategy is not merely a quality control measure but a fundamental aspect of ensuring the integrity and success of the synthetic process.
This guide will systematically address the key analytical methodologies required to build a complete purity profile of this compound.
Orthogonal Analytical Strategy: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, employing multiple methods that measure different chemical and physical properties, is essential for a comprehensive assessment. This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 3. jpionline.org [jpionline.org]
- 4. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Commercial availability of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
An In-depth Technical Guide to 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl: Commercial Availability, Synthesis, and Applications
Introduction
Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups. Their stability, low toxicity, and versatile reactivity make them indispensable reagents in modern organic chemistry.[1] A cornerstone of their application is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. Within this vital class of molecules, 3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride presents a unique combination of a reactive boronic acid moiety and a piperidine scaffold, a common structural motif in pharmaceuticals.[2][3]
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the chemical properties, a plausible synthetic approach, detailed commercial availability, and key applications of this compound, underscoring its utility as a valuable building block in medicinal chemistry and materials science.
Chemical Identity and Properties
A precise understanding of a compound's properties is fundamental to its effective use. This compound is typically supplied as a solid and possesses the following key identifiers:
-
IUPAC Name: {3-[(piperidin-1-yl)methyl]phenyl}boronic acid hydrochloride[4]
-
Molecular Formula: C₁₂H₁₉BClNO₂[5]
-
Molecular Weight: 255.55 g/mol [5]
-
InChI Key: CYTHVUIHUCIBNP-UHFFFAOYSA-N[4]
-
Canonical SMILES: C1CCN(CC1)CC2=CC=CC(=C2)B(O)O.Cl
-
Physical Form: Solid
Chemical Structure Diagram
Caption: Structure of this compound.
Synthesis Overview
While specific, proprietary synthesis routes are maintained by commercial suppliers, a plausible and common method for preparing substituted phenylboronic acids involves the reaction of an organometallic reagent (like a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[6]
For 3-(Piperidin-1-ylmethyl)phenylboronic acid, a logical pathway would start with 1-(3-bromobenzyl)piperidine. This precursor would be converted into a Grignard reagent by reacting it with magnesium metal. The subsequent reaction with a borate ester, such as trimethyl borate, followed by hydrolysis, would yield the desired product.
Plausible Synthetic Workflow
Caption: A representative synthetic pathway to the target compound.
Commercial Availability
This compound is readily available for research and development purposes from several specialized chemical suppliers. It is typically offered in various purities and quantities, from milligrams to grams. For larger, bulk quantities, direct inquiry with the suppliers is recommended.
| Supplier | Product / Catalog Number | Purity | Available Quantities | CAS Number Cited |
| Sigma-Aldrich (Merck) | ENAH30473AA7 | Not specified | Custom | 1072946-21-4[4] |
| Fisher Scientific (eMolecules) | 50-219-0390 (Combi-Blocks: BB-5194) | Not specified | 1 g | 1072946-21-4[5] |
| CymitQuimica (Apollo Scientific) | 54-OR360323 | ≥95% | Inquire | 1072946-21-4[7] |
| BLD Pharm | BD00796895 | Not specified | Inquire | 1301198-10-6* |
| Hangzhou Dingyan Chem Co. | Not specified | ≥95% | Custom | 1032610-59-5**[8] |
* Refers to the 4-substituted isomer, (4-(Piperidin-1-ylmethyl)phenyl)boronic acid hydrochloride.[9] ** Refers to the free base, 3-(Piperidin-1-ylmethyl)phenylboronic acid.[8]
Note: Researchers should always verify the specific isomer and salt form when ordering, as related compounds with different substitution patterns or as the free base are also commercially available.
Applications in Research and Drug Development
The utility of this molecule stems from its dual-functionality: the boronic acid group serves as a chemical handle for cross-coupling reactions, while the piperidinomethyl fragment is a valuable pharmacophore.
Suzuki-Miyaura Cross-Coupling
The primary application of phenylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction allows for the efficient formation of a C-C bond between the boronic acid's phenyl ring and another aryl or vinyl halide/triflate. This is a foundational strategy for assembling complex molecular architectures common in drug discovery.
Suzuki-Miyaura Reaction Workflow
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Building Block in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Its presence often improves pharmacokinetic properties such as solubility and metabolic stability. Molecules like Niraparib and Preclamol feature chiral piperidine moieties, highlighting the importance of this structural unit.[2][3] By using this compound, medicinal chemists can readily incorporate this valuable fragment into new drug candidates.
Boron-Containing Therapeutics and Drug Delivery
There is growing interest in boronic acids not just as synthetic intermediates, but as active pharmaceutical ingredients.[1] They are known to form reversible covalent bonds with diols, a property that has been exploited to design enzyme inhibitors and glucose-sensing systems.[10] Furthermore, phenylboronic acid-functionalized materials are being developed for targeted drug delivery platforms, leveraging their ability to bind to sugars present on cell surfaces or to carry diol-containing drugs.[11][12][13]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for a typical cross-coupling reaction. The causality behind each step is explained to ensure scientific integrity.
Objective: To couple this compound with 4-bromoanisole.
Materials:
-
This compound (1.2 equiv.)
-
4-bromoanisole (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
SPhos (0.04 equiv.)
-
Potassium phosphate (K₃PO₄, 3.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Vessel Preparation: Add all solid reagents (boronic acid, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Causality: A flame-dried vessel under an inert atmosphere is critical to prevent moisture and oxygen from deactivating the sensitive palladium catalyst.
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Causality: Palladium(0), the active catalytic species, is readily oxidized. An inert atmosphere preserves its catalytic activity throughout the reaction.
-
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Causality: The base (K₃PO₄) activates the boronic acid by forming a more nucleophilic boronate species. The presence of water often accelerates this step and aids in dissolving the inorganic base. Degassing the solvent removes dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Heat provides the necessary activation energy for the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Causality: The aqueous washes remove the inorganic base and salts, while the organic solvent extracts the desired product.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Causality: Chromatography separates the target compound from unreacted starting materials, catalyst residues, and byproducts based on polarity differences.
-
Conclusion
This compound is a commercially accessible and highly valuable reagent for chemical research and drug development. Its bifunctional nature, combining a reactive boronic acid handle with a pharmaceutically relevant piperidine scaffold, makes it a strategic building block for constructing complex molecules via robust methods like the Suzuki-Miyaura cross-coupling. For scientists and researchers in the pharmaceutical industry, this compound offers a reliable and efficient means to introduce a key structural motif, accelerating the discovery of novel therapeutics.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. {3-[(piperidin-1-yl)methyl]phenyl}boronic acid hydrochloride | 1072946-21-4 [sigmaaldrich.com]
- 5. eMolecules this compound | 1072946-21-4 | Fisher Scientific [fishersci.com]
- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 7. 3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride [cymitquimica.com]
- 8. 3-(Piperidin-1-ylmethyl)phenylboronic acid, CasNo.1032610-59-5 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]
- 9. 1301198-10-6|(4-(Piperidin-1-ylmethyl)phenyl)boronic acid hydrochloride|BLD Pharm [bldpharm.com]
- 10. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Application Notes and Protocols for 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl in Suzuki-Miyaura Coupling Reactions
Introduction: A Versatile Building Block for Medicinal Chemistry and Materials Science
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] Within the vast arsenal of organoboron reagents, functionalized phenylboronic acids are of particular importance, serving as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] 3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a unique bifunctional reagent that introduces a phenyl ring appended with a basic piperidinylmethyl moiety. This structural motif is of significant interest in drug discovery, as the piperidine group can enhance solubility, modulate pharmacokinetic properties, and provide a handle for further functionalization.
However, the presence of a basic amine functionality and its formulation as a hydrochloride salt introduce specific challenges and considerations for its successful application in Suzuki-Miyaura coupling reactions. This guide provides a comprehensive overview of the scientific rationale, detailed experimental protocols, and practical insights for the effective use of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl in this pivotal transformation.
Scientific Integrity & Logic: Understanding the Reaction
The Catalytic Cycle: A Refresher
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][5] The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Key Considerations for this compound
The unique structure of this boronic acid necessitates careful consideration of the reaction conditions:
-
The Hydrochloride Salt: The boronic acid is supplied as a hydrochloride salt, meaning the piperidine nitrogen is protonated. An additional equivalent of base is required to neutralize this salt and liberate the free amine before the Suzuki coupling can proceed.
-
The Basic Piperidine Moiety: The free piperidine is a Lewis base and can potentially coordinate to the palladium catalyst. This can have both beneficial and detrimental effects. While it could stabilize the catalyst, strong coordination can also inhibit catalytic activity by occupying coordination sites necessary for the catalytic cycle.
-
Protodeboronation: Boronic acids, particularly those with electron-donating groups or certain heteroatoms, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding arene and reducing the yield of the desired coupled product.[6] While the aminomethyl group is not directly on the ring, its electronic influence and the potential for intramolecular interactions should be considered.
Experimental Protocols
The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization may be required for specific substrates.
General Protocol for Coupling with Aryl Bromides and Iodides
This protocol is suitable for most aryl bromides and iodides, including those with a range of electronic properties.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
-
Base: K₂CO₃ or K₃PO₄
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or vial containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (K₂CO₃, 3.0 mmol, 3.0 equiv or K₃PO₄, 2.5 mmol, 2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate with a small percentage of triethylamine to prevent product streaking).
Protocol for Challenging Couplings (e.g., with Aryl Chlorides)
Aryl chlorides are generally less reactive than their bromide and iodide counterparts. More active catalyst systems are often required.
Materials:
-
This compound
-
Aryl chloride
-
Palladium precatalyst: Pd₂(dba)₃
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: K₃PO₄
-
Solvent: Toluene/Water (10:1) or 2-Methyl-THF
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv) to a dry reaction vessel.
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol% Pd) and the phosphine ligand (SPhos or XPhos, 0.022-0.044 mmol, 2.2-4.4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., Toluene, 5 mL).
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction for completion.
-
Workup and Purification: Follow the workup and purification steps outlined in the general protocol.
Data Presentation: Recommended Reaction Parameters
| Parameter | Aryl Bromides/Iodides | Aryl Chlorides | Rationale & References |
| Boronic Acid (equiv) | 1.2 - 1.5 | 1.5 | A slight excess is common to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ with SPhos or XPhos | Traditional catalysts are often sufficient for more reactive halides.[7] Buchwald-type ligands are highly effective for less reactive aryl chlorides.[8] |
| Catalyst Loading (mol%) | 3 - 5 | 1 - 2 | Higher loadings may be needed for less reactive substrates. |
| Base | K₂CO₃, K₃PO₄ | K₃PO₄ | K₃PO₄ is often effective in challenging couplings.[9] At least 2 equivalents are needed to neutralize the HCl and activate the boronic acid. An excess is generally used. |
| Base (equiv) | 3.0 | 3.0 | Ensures complete neutralization of the HCl salt and activation of the boronic acid. |
| Solvent System | Dioxane/H₂O, Toluene/EtOH/H₂O | Toluene, 2-MeTHF | Aqueous solvent mixtures are common and can aid in dissolving the boronic acid salt and the base.[10][11] Anhydrous conditions with specific ligands are often preferred for aryl chlorides. |
| Temperature (°C) | 80 - 100 | 100 - 110 | Higher temperatures are often required for less reactive coupling partners. |
| Reaction Time (h) | 4 - 16 | 12 - 24 | Reaction times will vary depending on the specific substrates. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Inappropriate base or solvent | - Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.- Screen different bases (e.g., Cs₂CO₃, KF) and solvent systems. For aryl chlorides, ensure a highly active catalyst system is used. |
| Significant Protodeboronation | - Presence of excess water or protic sources- Reaction temperature is too high or reaction time is too long | - Use anhydrous solvents if possible, especially for sensitive substrates.- Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion. |
| Formation of Homocoupled Biaryl (from boronic acid) | - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst without a reducing agent | - Ensure the reaction is set up under a strictly inert atmosphere.[1]- If using a Pd(II) source, the reaction conditions should facilitate its in-situ reduction to Pd(0). |
| Product is difficult to purify (streaking on TLC/column) | - The basic piperidine moiety interacting with the silica gel | - Add a small amount of a volatile base (e.g., 1% triethylamine) to the eluent during column chromatography. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling with 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
An Application Guide to Palladium-Catalyzed Cross-Coupling with 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
Authored by a Senior Application Scientist
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The guide moves beyond a simple protocol, offering insights into the mechanistic underpinnings and strategic considerations required to achieve high-yield, reproducible results.
Introduction: A Versatile Building Block in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of biaryls and other conjugated systems that form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[2][3]
Within the vast arsenal of organoboron reagents, This compound (CAS No. 1072946-21-4) has emerged as a valuable building block.[4] It allows for the direct installation of a phenyl ring functionalized with a piperidinomethyl moiety—a common structural motif in pharmacologically active compounds, known to enhance solubility and modulate biological activity.[5][6] This guide details the properties of this reagent and provides a robust framework for its successful application in cross-coupling reactions.
Reagent Profile: this compound
Chemical Properties and Structure
-
IUPAC Name: {3-[(piperidin-1-yl)methyl]phenyl}boronic acid hydrochloride
-
Molecular Formula: C₁₂H₁₈BNO₂ · HCl
-
Appearance: Typically an off-white to white solid.[7]
-
Stability and Form: Boronic acids are relatively stable to air and moisture compared to other organometallic reagents.[8][9] The hydrochloride salt form of this reagent significantly enhances its shelf-life and handling characteristics by protonating the basic piperidine nitrogen, preventing potential degradation pathways.
Expertise & Experience: The Significance of the HCl Salt
The piperidine nitrogen in the molecule is a Lewis base. In its freebase form, it could potentially coordinate to the palladium catalyst, acting as an unwanted ligand and inhibiting the catalytic cycle. By supplying the reagent as an HCl salt, this basic site is protonated and "masked," preventing catalyst poisoning. However, this necessitates a crucial adjustment in the reaction protocol: at least one equivalent of the base must be added to neutralize the hydrochloride before the catalytic cycle can proceed effectively. Therefore, the total amount of base used must account for both this neutralization and the activation of the boronic acid.
Safety and Handling
While boronic acids are generally less hazardous than many organometallic compounds, they require careful handling.[8]
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Some boronic acids have been shown to be potential mutagens through oxidation by atmospheric oxygen, reinforcing the need for careful handling.[10]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A successful cross-coupling reaction depends on the seamless operation of a palladium-based catalytic cycle.[11] Understanding this cycle is paramount for troubleshooting and optimization. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][12][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. Electron-rich ligands on the palladium center facilitate this step.[14]
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex (boronate).[12][15][16]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12][14]
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Application Protocol
This section provides a representative, step-by-step protocol for the coupling of this compound with 4-bromotoluene. This protocol is a robust starting point that can be adapted for other aryl or heteroaryl halides.
Table 1: Reagents and Materials
| Reagent / Material | Grade | Supplier Example | Notes |
| This compound | ≥95% Purity | Sigma-Aldrich | Store in a desiccator. |
| 4-Bromotoluene | Synthesis Grade | Alfa Aesar | Ensure purity; distill if necessary. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Strem Chemicals | Air and light-sensitive. Store under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific | Finely ground for better solubility and reactivity. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics | Use from a freshly opened bottle or a solvent purification system. |
| Deionized Water | N/A | In-house | Must be degassed before use. |
| Ethyl Acetate | ACS Grade | VWR | For work-up. |
| Brine (Saturated NaCl solution) | N/A | In-house | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | EMD Millipore | For drying. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Schlenk flask, magnetic stir bars, condenser | N/A | N/A | Ensure glassware is oven-dried before use. |
| Inert Gas (Argon or Nitrogen) | High Purity | N/A | For maintaining an inert atmosphere. |
Experimental Procedure
-
Reaction Setup:
-
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (283 mg, 1.1 mmol, 1.1 equiv), 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv).
-
Expert Insight: Using 3.0 equivalents of base is critical. Approximately 1.1 equivalents will neutralize the HCl salt of the boronic acid, leaving a sufficient excess (1.9 equivalents) to activate the boronic acid for transmetalation.[17]
-
-
Inert Atmosphere Establishment:
-
Solvent Addition and Degassing:
-
Catalyst Addition and Reaction:
-
While maintaining a positive inert gas flow, quickly add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Attach a condenser to the flask, ensuring a continued inert gas atmosphere.
-
Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (4-bromotoluene) is consumed.[18]
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[20]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Visualization: Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.
Table 2: Common Issues and Solutions in Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).[19] 2. Insufficient base (incomplete neutralization or activation). 3. Poor quality reagents/solvents (wet, impure).[18][21] 4. Catalyst poisoning by piperidine moiety. | 1. Use fresh catalyst and ensure a rigorously inert atmosphere. 2. Increase base equivalents (e.g., to 3.5-4.0 equiv). Consider a stronger base like K₃PO₄.[18] 3. Use anhydrous, degassed solvents and high-purity reagents. 4. Screen different ligands (e.g., bulky, electron-rich Buchwald ligands like SPhos or XPhos) that can favor the catalytic cycle.[11][19] |
| Protodeboronation | The C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid. Often caused by excess water or high temperatures.[14][18] | Use anhydrous conditions if possible. Employ milder bases like K₃PO₄ or Cs₂CO₃.[18] Avoid unnecessarily long reaction times. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.[14][20] | Ensure thorough degassing of the reaction mixture before and after catalyst addition. Maintain a positive pressure of inert gas throughout the reaction. |
| Formation of Black Precipitate | Indicates the formation of palladium black, a sign of catalyst decomposition. Can be caused by oxygen, high temperatures, or incompatible ligands.[19] | Improve degassing procedures. Screen for a more stable ligand system. Consider lowering the reaction temperature. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for constructing complex molecular architectures. This compound serves as a highly effective building block for introducing a key pharmacophore into target molecules. Success with this reagent hinges on a solid understanding of the reaction mechanism and careful attention to experimental parameters. Specifically, the use of a sufficient excess of base to both neutralize the hydrochloride salt and activate the boronic acid is paramount. By following the detailed protocols and troubleshooting guidance provided, researchers can confidently and reproducibly employ this versatile reagent to accelerate their synthetic and drug discovery programs.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eMolecules this compound | 1072946-21-4 | Fisher Scientific [fishersci.com]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(Piperidin-1-ylmethyl)phenylboronic acid, CasNo.1032610-59-5 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]
- 8. nbinno.com [nbinno.com]
- 9. boronmolecular.com [boronmolecular.com]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. nbinno.com [nbinno.com]
Application Note: Strategic Use of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl in Suzuki-Miyaura Cross-Coupling for Pharmaceutical Synthesis
Abstract & Introduction
The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and to act as a key pharmacophore for interacting with biological targets.[1] Consequently, the development of robust synthetic methods to incorporate piperidine-containing fragments into complex molecular architectures is of paramount importance to drug discovery and development professionals.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds, prized for its mild reaction conditions and broad functional group tolerance.[2][3][4] This application note provides a detailed guide to the strategic use of 3-(Piperidin-1-ylmethyl)phenylboronic acid, hydrochloride salt , a versatile building block for introducing a key structural motif into drug candidates. We will delve into the mechanistic nuances of its application in Suzuki-Miyaura coupling, addressing the specific challenges and considerations posed by its dual-functionality as both a boronic acid and a tertiary amine hydrochloride salt. This guide provides field-proven protocols and troubleshooting advice to enable researchers to effectively leverage this reagent in their synthetic campaigns.
Physicochemical Properties & Handling
3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl is a stable, solid reagent. The hydrochloride salt form enhances its benchtop stability compared to the corresponding free base, mitigating common degradation pathways for boronic acids such as oxidation and protodeboronation.[5][6]
| Property | Value | Reference |
| CAS Number | 1072946-21-4 | |
| Molecular Formula | C₁₂H₁₈BNO₂ · HCl | |
| Molecular Weight | 255.55 g/mol | |
| Form | Solid | |
| IUPAC Name | 3-(1-piperidinylmethyl)phenylboronic acid hydrochloride |
Storage and Handling:
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to maximize shelf-life.
-
Safety: The compound may cause skin, eye, and respiratory irritation.[7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Core Application: The Suzuki-Miyaura Coupling
Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (the boronic acid) with an organic halide or triflate, catalyzed by a Palladium(0) complex. The catalytic cycle is a well-established, multi-step process.[4][8]
The critical role of the base is to activate the boronic acid. It facilitates the formation of a more nucleophilic boronate "ate" complex ([R'B(OH)₃]⁻), which is essential for the transmetalation step—the transfer of the organic group from boron to palladium.[8][9]
Key Considerations for this compound
The use of this specific reagent requires careful consideration of its acidic and basic functionalities to ensure reaction success.
-
Stoichiometry of the Base: This is the most critical parameter. The base serves two essential functions:
-
Neutralization: The first equivalent of base is consumed to neutralize the hydrochloride salt, liberating the free piperidine nitrogen.
-
Activation: Subsequent equivalents of base are required to activate the boronic acid by forming the boronate 'ate' complex for transmetalation.
-
Recommendation: A minimum of 3-4 equivalents of a suitable base (e.g., K₃PO₄ or K₂CO₃) is recommended to ensure both neutralization and efficient catalytic turnover.
-
-
Choice of Base: While various bases can be used, moderately strong inorganic bases are often preferred.
-
K₃PO₄ (Potassium Phosphate): Often an excellent choice, as it is effective in promoting the formation of the boronate complex without being overly harsh, which could degrade sensitive substrates.
-
K₂CO₃ (Potassium Carbonate): A widely used and cost-effective option, suitable for many couplings.[9][10]
-
Organic Bases (e.g., DIPEA): Generally less effective for boronic acid activation and not recommended for this primary role.[9]
-
-
Potential for Catalyst Inhibition: The free tertiary amine of the piperidine moiety has the potential to coordinate to the palladium center. While this can sometimes be a productive interaction (acting as an internal ligand), it can also inhibit catalysis by occupying a coordination site needed for the catalytic cycle. The choice of an appropriate external ligand is crucial to outcompete this potential interaction and maintain high catalytic activity. Modern, bulky, and electron-rich phosphine ligands are often effective in this regard.[11]
Detailed Experimental Protocol
This section provides a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 2-bromo-6-methoxypyridine.
Workflow Overview
Materials & Reagents
-
This compound (1.0 eq.)
-
2-Bromo-6-methoxypyridine (1.1 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq., 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.5 eq.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Argon or Nitrogen supply
Step-by-Step Procedure
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 256 mg, 1.0 mmol), 2-bromo-6-methoxypyridine (207 mg, 1.1 mmol), K₃PO₄ (743 mg, 3.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Rationale: Adding all solids together at the start is efficient. The use of a pre-catalyst or a well-defined ligand/palladium source ensures the formation of the active Pd(0) species.[12] SPhos is a bulky, electron-rich ligand known to be effective for challenging couplings.
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Rationale: This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to low yields.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) via syringe.
-
Rationale: A mixed aqueous/organic solvent system is standard for Suzuki couplings, promoting the solubility of both the organic substrates and the inorganic base.[10]
-
-
Reaction: Place the vessel in a preheated oil bath or heating block at 90 °C and stir vigorously for 12-18 hours.
-
Rationale: Heating accelerates the rate of reaction, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture.
-
-
Monitoring: After the allotted time, cool the reaction to room temperature. Check for completion by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the reaction mixture to the starting materials.
-
Self-Validation: The disappearance of the limiting reagent (boronic acid) confirms the reaction has proceeded.
-
-
Workup: Dilute the cooled reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes) to isolate the desired product.
Optimization & Troubleshooting
The success of a Suzuki-Miyaura coupling can be highly dependent on the specific substrates. If the protocol above provides suboptimal results, consider the following optimization strategies.
| Parameter | Options & Rationale |
| Catalyst / Ligand | Pd₂(dba)₃ / P(t-Bu)₃: A powerful system for coupling with aryl chlorides or sterically hindered substrates.[11] PEPPSI-type catalysts: Pre-formed Pd-NHC (N-Heterocyclic Carbene) complexes can offer high stability and activity.[12] Rationale: The electronic and steric properties of the ligand profoundly impact the efficiency of each step in the catalytic cycle. |
| Base | Cs₂CO₃ (Cesium Carbonate): A stronger, more soluble base that can be effective for difficult couplings. KF (Potassium Fluoride): A milder base, useful if the substrate has base-sensitive functional groups.[8] Rationale: The choice of base influences the concentration of the active boronate species and overall reaction kinetics. |
| Solvent | Toluene/Water, 2-MeTHF/Water, DMF/Water: Different solvent systems can affect substrate solubility and reaction rates. Rationale: Solvent polarity and coordination ability can influence catalyst stability and activity. |
| Temperature | Room Temperature to 120 °C: Some modern catalyst systems are active at room temperature, which can be beneficial for thermally sensitive substrates.[11] Higher temperatures may be required for unreactive halides like aryl chlorides. |
Common Issues & Solutions:
-
Low or No Conversion:
-
Cause: Inactive catalyst or insufficient base.
-
Solution: Ensure the reaction was performed under strictly inert conditions. Increase the equivalents of base to 4.0 or screen a different base (e.g., Cs₂CO₃). Screen an alternative ligand/catalyst system.
-
-
Significant Protodeboronation (Boronic acid is consumed, but no product forms):
-
Cause: The boronic acid is unstable under the reaction conditions. This is a known issue for some boronic acids.[6][13]
-
Solution: Lower the reaction temperature. Use a less aqueous solvent system. Consider converting the boronic acid to a more stable surrogate, such as an MIDA boronate, which can undergo slow release under the reaction conditions.[6]
-
Conclusion
This compound is a highly valuable building block for pharmaceutical synthesis, enabling the direct incorporation of a privileged piperidinomethylphenyl scaffold. Its successful application in Suzuki-Miyaura cross-coupling hinges on a clear understanding of its dual chemical nature. By employing a sufficient excess of a suitable inorganic base to both neutralize the hydrochloride salt and activate the boronic acid, and by selecting a robust palladium-ligand catalyst system, researchers can achieve high yields and reliable outcomes. The protocols and troubleshooting guidelines presented herein provide a solid foundation for the effective and strategic use of this reagent in the synthesis of next-generation therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. diva-portal.org [diva-portal.org]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Piperidino)phenylboronic acid hydrochloride | C11H17BClNO2 | CID 44754903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl in Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecule Synthesis
3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a specialized organoboron compound that serves as a valuable building block in modern organic synthesis. Its structure uniquely combines a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling chemistry, with a basic piperidinylmethyl substituent. This combination makes it particularly useful for introducing this specific amine-containing fragment into aromatic systems, a common motif in pharmacologically active molecules and advanced materials.[1][2]
The primary application of this reagent lies in the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for forming carbon-carbon bonds.[3][4] The boronic acid group is the reactive handle for this transformation, while the piperidinylmethyl group provides a site for further functionalization or imparts specific physicochemical properties to the final product. The compound is supplied as a hydrochloride salt to enhance its stability and shelf-life, a crucial consideration for ensuring reproducibility in synthetic protocols.
This guide provides an in-depth analysis of the reagent's properties, a detailed protocol for its use in Suzuki-Miyaura coupling, and expert insights into optimizing reaction conditions for successful synthesis.
Reagent Profile and Handling
Proper handling and storage are critical for maintaining the integrity and reactivity of the boronic acid.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1032610-59-5[1] |
| Molecular Formula | C₁₂H₁₈BNO₂ · HCl |
| Molecular Weight | 255.55 g/mol |
| Appearance | Typically an off-white to pale yellow solid/powder.[5] |
| Storage | Store in a cool (0-6°C), dry place, tightly sealed, under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[5] |
Expert Insights on Handling:
-
Hygroscopicity: Boronic acids and their salts can be sensitive to moisture. The hydrochloride form offers improved stability against protodeboronation, a common degradation pathway for boronic acids, but proper storage in a desiccator or glovebox is still recommended for long-term use.[6]
-
The Role of the Hydrochloride Salt: The amine on the piperidine ring is protonated, forming a stable hydrochloride salt. This has two key implications for its use in synthesis:
-
Enhanced Stability: The salt form is generally more stable and has a longer shelf-life than the corresponding free base.
-
Stoichiometric Base Requirement: In any reaction, at least one equivalent of base is required to neutralize the HCl salt and free the amine before an additional amount of base can participate in the catalytic cycle (e.g., activating the boronic acid). This must be factored into the experimental design.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the synthesis of biaryl compounds by coupling an organoboron reagent with an organohalide, catalyzed by a palladium(0) complex.[7][8]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻), transfers its organic group (Ar²) to the palladium center, displacing the halide.[7][9]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.[10]
Detailed Experimental Protocol
This protocol provides a general starting point for the coupling of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl with a generic aryl bromide. Optimization may be required for specific substrates.
Reagents & Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 3.0 - 4.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF, or Toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification supplies
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 3.5 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. An inert atmosphere is often required to prevent the degradation of the palladium catalyst.[11]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 mixture) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Optimizing Reaction Conditions
The success of a Suzuki-Miyaura coupling often depends on the careful selection of reaction parameters. The following table provides a guide for optimization.
Table 2: Guide to Reaction Parameter Optimization
| Parameter | Options | Rationale & Expert Insights |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) | Pd(PPh₃)₄ is a classic, versatile choice.[8] For more challenging substrates (e.g., aryl chlorides), more advanced catalysts with bulky, electron-rich phosphine ligands may be necessary to facilitate the oxidative addition step.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | A base is essential to activate the boronic acid.[7] Cs₂CO₃ is often more effective than K₂CO₃ but is more expensive. K₃PO₄ is a strong base suitable for many couplings. Remember to use at least 1 equivalent to neutralize the HCl salt of the starting material. |
| Solvent | Dioxane/H₂O, Toluene, DMF, THF, 2-Propanol/H₂O | The choice of solvent affects the solubility of reagents and the reaction temperature. A mixture of an organic solvent and water is very common, as water helps dissolve the base and facilitate the formation of the active boronate species.[11] |
| Temperature | Room Temperature to 120 °C | Most Suzuki couplings require heating (80-110 °C).[4] However, highly active catalyst systems can sometimes allow for reactions at room temperature, which can be beneficial for sensitive substrates.[7] |
Experimental Workflow & Troubleshooting
Visualizing the entire process helps in planning and execution.
Table 3: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficient base; Low temperature; Poor solvent choice. | Use a fresh batch of catalyst or screen different ligands. Increase the amount or strength of the base (e.g., switch from K₂CO₃ to Cs₂CO₃). Increase the reaction temperature. Try a different solvent system. |
| Protodeboronation of Starting Material | Presence of excess water/protons; Reaction time too long at high temperature. | Ensure solvents are anhydrous (if required by the specific protocol) and the reaction is under an inert atmosphere. Optimize reaction time by monitoring closely. |
| Formation of Homocoupled Side Product (Ar-Ar) | Oxygen contamination leading to catalyst degradation and side reactions. | Thoroughly degas solvents and ensure the reaction vessel is properly purged with an inert gas. |
| Difficulty in Purification | Product has similar polarity to starting materials or byproducts. | Adjust the eluent system for column chromatography. Consider an alternative purification method like recrystallization or preparative HPLC. |
Safety and Hazard Information
As a responsible scientist, adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling all chemicals.
-
Handling: this compound may cause skin and serious eye irritation, and may cause respiratory irritation.[13] Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Catalysts and Reagents: Palladium catalysts, phosphine ligands, and organic solvents are often toxic, flammable, or irritants. Consult the Safety Data Sheet (SDS) for each specific compound used in the reaction.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. 3-(Piperidin-1-ylmethyl)phenylboronic acid, CasNo.1032610-59-5 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. mdpi-res.com [mdpi-res.com]
- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 5. lookchem.com [lookchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Boronic acid, B-(3-(aminomethyl)phenyl)-, hydrochloride (1:1) | C7H11BClNO2 | CID 16427085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3] This guide provides a detailed examination of the reaction conditions specifically tailored for the use of 3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, a versatile building block in medicinal chemistry. We will delve into the mechanistic nuances, provide field-proven protocols, and offer insights to overcome the unique challenges presented by this substrate.
Understanding the Substrate: 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
The structure of 3-(Piperidin-1-ylmethyl)phenylboronic acid presents two key features that require special consideration in a Suzuki coupling reaction:
-
The Boronic Acid Hydrochloride Salt: The presence of a hydrochloride salt necessitates the use of a sufficient amount of base to not only facilitate the catalytic cycle but also to neutralize the HCl and liberate the free amine. Failure to account for this will result in an inactive reaction mixture.
-
The Piperidinylmethyl Moiety: The tertiary amine functionality can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of off-cycle, inactive complexes. This necessitates a careful selection of the palladium source and ligands.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is crucial for optimizing reaction conditions.
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Recommended Reaction Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl halides.
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalents), the aryl halide (1.0-1.2 equivalents), and the base (3.0-4.0 equivalents).
-
Rationale: An excess of the aryl halide can sometimes improve conversion. A significant excess of base is crucial to both neutralize the HCl salt and activate the boronic acid.
-
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium catalyst (typically 1-5 mol%).
-
Rationale: The use of a degassed solvent minimizes oxidative degradation of the catalyst. The presence of water can be beneficial for the solubility of the base and can accelerate the transmetalation step.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling with this specific boronic acid is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended Options | Rationale and Considerations |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand | For substrates with coordinating groups like amines, pre-formed stable catalysts or catalyst systems with bulky, electron-rich phosphine ligands can be advantageous to prevent catalyst inhibition. |
| Ligand | PPh₃, dppf, SPhos, XPhos | Bulky and electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps and can be less susceptible to displacement by the amine functionality of the substrate. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A strong inorganic base is required. At least 3 equivalents are recommended: 1 equivalent to neutralize the HCl, and 2 equivalents to facilitate the catalytic cycle. Cs₂CO₃ is often highly effective but more expensive. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A mixture of an organic solvent and water is often optimal. The choice of solvent can influence reaction rates and selectivity.[3][6][7][8][9] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides. |
| Reaction Time | 2 - 24 hours | Reaction time will vary depending on the reactivity of the coupling partners and the chosen conditions. Monitoring is essential. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient base, inactive catalyst, or poor solvent choice. | Increase the equivalents of base. Ensure the catalyst is active and the reaction is performed under a strict inert atmosphere. Screen different solvent systems. |
| Formation of Homocoupled Byproducts | Presence of oxygen, catalyst decomposition. | Thoroughly degas all solvents and maintain a positive pressure of inert gas. Consider using a more stable palladium pre-catalyst. |
| Protodeborylation | Presence of excess water or protic sources, prolonged reaction times at high temperatures. | Use anhydrous solvents if possible (though some water is often beneficial). Minimize reaction time once the starting material is consumed. |
Logical Workflow for Protocol Development
Figure 2. A logical workflow for optimizing the Suzuki coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Amine might end palladium’s reign over classic cross coupling reaction | Research | Chemistry World [chemistryworld.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Catalytic Systems Involving 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl in Modern Synthesis
3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a versatile building block in contemporary organic synthesis, particularly valued in the pharmaceutical industry. Its structure uniquely combines a reactive boronic acid moiety with a basic piperidinylmethyl group, opening avenues for the construction of complex molecules with potential biological activity. The piperidine scaffold is a common feature in many approved drugs, and its incorporation via C-C bond-forming reactions is a key strategy in drug discovery.
This technical guide provides an in-depth exploration of catalytic systems for reactions involving this valuable reagent, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide detailed, actionable protocols for researchers.
Core Concept: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling between an organoboron compound (like our title compound) and an organohalide or triflate.[1][2] Its popularity stems from its mild reaction conditions, high functional group tolerance, and the relatively low toxicity of the boron-containing reagents and byproducts.[1]
The catalytic cycle, a cornerstone of this reaction, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for this compound
The presence of the basic piperidinylmethyl group and the hydrochloride salt form introduces specific challenges and considerations:
-
Basicity: The tertiary amine can potentially coordinate to the palladium center, influencing the catalytic activity. The choice of an appropriate ligand is crucial to prevent catalyst deactivation.
-
HCl Salt: The boronic acid is supplied as a hydrochloride salt. This means that an additional equivalent of base is required in the reaction mixture to neutralize the HCl and free the boronic acid for the catalytic cycle.
-
Solubility: The salt form may have different solubility characteristics compared to the free base, influencing the choice of solvent.
-
Protodeboronation: Boronic acids, particularly those with electron-donating groups, can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[4] The reaction conditions must be optimized to minimize this side reaction.
Recommended Catalytic Systems and Protocols
Based on established principles for Suzuki-Miyaura couplings of functionalized arylboronic acids, we propose the following catalytic systems.[5][6] These protocols are designed as robust starting points and may require optimization for specific substrates.
Protocol 1: Standard Conditions with a Buchwald-Type Ligand
This protocol is a versatile starting point for a wide range of aryl and heteroaryl halides. The use of a biarylphosphine ligand like SPhos or XPhos is often beneficial for challenging couplings.[3][7]
Catalytic System Components:
| Component | Recommended Reagent | Role | Rationale |
| Palladium Source | Pd(OAc)₂ or a pre-formed precatalyst (e.g., SPhos Pd G3) | Catalyst precursor | Readily available and effective in forming the active Pd(0) species.[7] Precatalysts offer improved stability and handling. |
| Ligand | SPhos or XPhos | Stabilizes the Pd center, promotes oxidative addition and reductive elimination | Bulky, electron-rich phosphine ligands are highly effective for cross-coupling reactions, including those with challenging substrates.[3] |
| Base | K₃PO₄ or K₂CO₃ | Activates the boronic acid for transmetalation and neutralizes HCl | Strong inorganic bases are commonly used and effective.[8] An aqueous solution can aid in dissolving the base.[6] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (typically 4:1 to 10:1 ratio) | Dissolves reactants and facilitates the reaction | A mixture of an organic solvent and water is often optimal for Suzuki couplings, aiding in the dissolution of both organic and inorganic components.[5] |
Step-by-Step Protocol:
-
Reagent Preparation: In a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (K₃PO₄ or K₂CO₃, 3.0-4.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%). If using a precatalyst, add it directly (1-3 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times
Microwave irradiation can significantly reduce reaction times for Suzuki-Miyaura couplings, often leading to improved yields and cleaner reaction profiles.[6]
Catalytic System Components:
| Component | Recommended Reagent | Role | Rationale |
| Palladium Source | Pd(dppf)Cl₂ or a Buchwald precatalyst | Catalyst precursor | These catalysts are often highly active and stable under microwave conditions.[6] |
| Base | Cs₂CO₃ or K₂CO₃ | Activates the boronic acid and neutralizes HCl | Cesium carbonate is often used in microwave chemistry due to its high solubility and reactivity. |
| Solvent | 1,4-Dioxane, DMF, or Acetonitrile/H₂O | Microwave-compatible solvent | These polar aprotic solvents have good microwave absorption properties. |
Step-by-Step Protocol:
-
Vial Preparation: In a microwave reaction vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (3.0 equivalents), and a magnetic stir bar.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the degassed solvent.
-
Sealing and Reaction: Securely cap the vial and place it in the microwave reactor. Heat the reaction mixture to the target temperature (e.g., 120-150 °C) for the specified time (e.g., 15-45 minutes).
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficient base- Poor solubility | - Use a precatalyst or a different palladium source/ligand combination.- Increase the equivalents of base.- Screen different solvent systems (e.g., DMF, THF, Toluene).[5] |
| Protodeboronation | - Presence of excess water or acid- Prolonged reaction time or high temperature | - Use anhydrous solvents and ensure the base is thoroughly dried.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Oxygen in the reaction mixture- High catalyst loading | - Ensure thorough degassing of solvents and the reaction vessel.- Reduce the catalyst loading. |
| Difficulty in Purification | - Formation of palladium black- Emulsion during work-up | - Filter the reaction mixture through a pad of celite before concentration.- Add more brine during the aqueous wash. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for its incorporation into target structures. By carefully selecting the appropriate catalytic system and reaction conditions, researchers can achieve high yields and purity in their desired products. The protocols and guidelines presented in this application note serve as a comprehensive starting point for the successful application of this important reagent in research and development.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-(Piperidin-1-ylmethyl)phenylboronic Acid, HCl in Modern Drug Discovery
Introduction: A Versatile Building Block for Complex Molecular Architectures
In the landscape of medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Boronic acids have emerged as indispensable tools in this endeavor, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1][2] Among these, 3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride stands out as a particularly valuable building block. Its unique trifunctional nature—a reactive boronic acid moiety for carbon-carbon bond formation, a phenyl scaffold for core structural development, and a basic piperidinylmethyl group for modulating physicochemical properties—offers a powerful toolkit for the synthesis of complex, biologically active molecules.[3][4]
This guide provides an in-depth exploration of the applications of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl, in medicinal chemistry, with a focus on its utilization in Suzuki-Miyaura cross-coupling reactions. We will delve into the rationale behind its use, provide a detailed experimental protocol, and discuss its potential in the synthesis of diaryl and heteroaryl compounds, which are prevalent motifs in numerous therapeutic agents.
Core Applications in Medicinal Chemistry: Beyond a Simple Linker
The incorporation of the 3-(Piperidin-1-ylmethyl)phenyl moiety into a drug candidate can serve multiple strategic purposes:
-
Scaffold for Diaryl and Heteroaryl Compounds: The primary application of this reagent is in the Suzuki-Miyaura coupling reaction to synthesize biaryl or heteroaryl-aryl structures.[5] These motifs are central to a wide array of pharmaceuticals, offering a rigid framework for the precise spatial orientation of pharmacophoric elements.
-
Modulation of Physicochemical Properties: The tertiary amine of the piperidine ring is basic and will be protonated at physiological pH. This positive charge can be leveraged to enhance aqueous solubility, a critical parameter for oral bioavailability and formulation. Furthermore, the piperidine moiety can engage in hydrogen bonding and ionic interactions with biological targets.
-
Vector for Target Engagement: The piperidinylmethyl group can act as a vector, guiding the molecule to specific binding pockets within a target protein. This is particularly relevant for targets with anionic residues, where an electrostatic interaction can significantly contribute to binding affinity. The piperidine ring itself is a common feature in many approved drugs, recognized for its favorable metabolic stability and ability to occupy hydrophobic pockets.[6]
-
Exploration of Chemical Space: As a commercially available and versatile building block, this compound, allows for the rapid generation of diverse compound libraries. By coupling this reagent with a variety of aryl or heteroaryl halides, medicinal chemists can efficiently explore the structure-activity relationships (SAR) of a given scaffold.
A key therapeutic area where diaryl structures are of high importance is in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine.[3][6][7][8] While specific examples using this compound in this context are not publicly disclosed, its structural motifs are highly relevant to the design of such antagonists.
The Suzuki-Miyaura Coupling: A Detailed Protocol
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[5] The following protocol is a representative procedure for the coupling of this compound, with an aryl or heteroaryl halide.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Diaryl Compound
This protocol describes a general procedure that should be optimized for each specific substrate combination.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Suggested Supplier | Notes |
| This compound | 255.55 | Commercial sources | Ensure the reagent is dry. |
| Aryl/Heteroaryl Halide (e.g., 4-bromoanisole) | 187.04 | Commercial sources | The reactivity of the halide is typically I > Br > Cl. |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 731.70 | Commercial sources | Other catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., XPhos, SPhos) can also be used.[7] The choice of catalyst and ligand can be critical for challenging substrates. |
| Base (e.g., K₂CO₃ or Cs₂CO₃) | 138.21/325.82 | Commercial sources | Anhydrous base is preferred. At least 3 equivalents are needed to neutralize the HCl salt and facilitate the reaction. |
| Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water) | - | Commercial sources | A degassed solvent mixture is crucial to prevent catalyst deactivation. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 eq.), the aryl/heteroaryl halide (1.0 eq.), and the base (K₂CO₃ or Cs₂CO₃, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram of the Experimental Workflow
References
- 1. Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Treating Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocol: Synthesis of Biaryl Scaffolds Utilizing 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Biaryl Moieties and an Advanced Synthetic Tool
The biaryl structural motif is a cornerstone in modern medicinal chemistry and materials science.[1] These compounds, characterized by two directly connected aromatic rings, are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for their construction, prized for its versatility, mild conditions, and exceptional functional group tolerance.[2][3][4]
This guide focuses on a specialized building block, 3-(Piperidin-1-ylmethyl)phenylboronic acid, hydrochloride salt . The incorporation of the piperidinylmethyl group, a common motif in FDA-approved pharmaceuticals, offers a significant advantage in drug discovery programs.[5] Furthermore, its hydrochloride salt form imparts enhanced aqueous solubility, aligning with the principles of green chemistry by enabling reactions in aqueous media under mild conditions.[6][7][8] This document provides a deep dive into the mechanistic underpinnings, strategic advantages, and a detailed protocol for employing this reagent to synthesize valuable biaryl compounds.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle centered on a palladium catalyst.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][9]
-
Oxidative Addition : A low-valent Pd(0) complex reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium center to Pd(II) and forms a new organopalladium complex.[4]
-
Transmetalation : The organic group from the boronic acid (Ar²) is transferred to the Pd(II) complex, displacing the halide. This step is critical and requires activation of the boronic acid by a base.[10] The base converts the neutral boronic acid into a more nucleophilic boronate species, facilitating the transfer.
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) center are coupled, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][9]
Key Advantages of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
The choice of this specific boronic acid is strategic, offering several compelling benefits over conventional, unfunctionalized arylboronic acids.
-
Enhanced Aqueous Solubility : As an HCl salt, the reagent exhibits significantly improved solubility in water and polar protic solvents. This property allows for the use of environmentally benign solvent systems (e.g., water/acetonitrile, water/ethanol) and can facilitate reactions at lower temperatures.[8] This is particularly advantageous when coupling with polar or water-soluble aryl halides.
-
A Versatile Pharmacophore : The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[5] Its inclusion provides a basic nitrogen atom that can be crucial for modulating pharmacokinetic properties such as solubility, cell permeability, and target engagement.
-
Simplified Purification : The basic nature of the piperidine moiety allows for a straightforward acid-base extraction during the workup phase. The desired biaryl product can be selectively extracted into an aqueous acidic layer, leaving non-basic impurities behind in the organic phase. This often simplifies purification, reducing the reliance on column chromatography.
-
Post-Coupling Derivatization : The piperidinylmethyl group serves as a reactive handle for subsequent chemical modifications, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies—a critical process in drug discovery.[11][12]
Experimental Protocol: General Procedure for Biaryl Synthesis
This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of various aryl halides with this compound.
Materials and Equipment
-
Reagents :
-
Aryl halide (e.g., aryl bromide, iodide, or activated chloride) (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂/phosphine ligand) (1–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Acetonitrile/H₂O, Toluene/H₂O)
-
-
Equipment :
-
Round-bottom flask or reaction vial suitable for the reaction scale
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (Argon or Nitrogen manifold)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Visualized Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Causality: Using an excess of the boronic acid helps drive the reaction to completion. The base is crucial for activating the boronic acid and neutralizing the HCl salt.[10]
-
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere throughout the setup is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[3]
-
Solvent Addition : Add the degassed solvent mixture (e.g., Acetonitrile/Water 4:1) via syringe. The mixture should be stirred to ensure homogeneity.
-
Causality: Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen, which can destroy the catalyst.
-
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive flow of inert gas.
-
Reaction : Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup : a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers and extract with 1 M HCl (aq) (3x). This step protonates the piperidine nitrogen, moving the desired product into the aqueous layer. e. Basify the combined acidic aqueous layers to pH > 10 with 3 M NaOH (aq). f. Extract the now basic aqueous layer with ethyl acetate or dichloromethane (3x). g. Combine the final organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purification : The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl compound.[13]
Typical Reaction Parameters and Troubleshooting
The optimal conditions can vary based on the reactivity of the aryl halide. The following table provides general guidance.
| Parameter | Aryl Iodide | Aryl Bromide | Aryl Chloride (activated) |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(OAc)₂ + SPhos/XPhos |
| Base | K₂CO₃ | K₂CO₃ / Cs₂CO₃ | K₃PO₄ |
| Solvent | ACN/H₂O (4:1) | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) |
| Temperature | 80 °C | 90-100 °C | 100-110 °C |
| Typical Yield | >90% | 75-90% | 60-85% |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficiently active base or temperature. | Ensure rigorous inert atmosphere and use freshly degassed solvents. Switch to a stronger base (e.g., K₃PO₄) or a more active catalyst/ligand system. Increase temperature. |
| Protodeborylation | Presence of excess water or acidic impurities; Prolonged reaction time at high temperature. | Use anhydrous solvents if possible, or minimize the amount of water. Ensure the base is sufficient to neutralize the HCl salt and drive the reaction. Do not let the reaction run significantly longer than needed once complete. |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture. | Improve degassing procedure of solvents and ensure a robust inert atmosphere. |
| Difficult Purification | Incomplete acid-base extraction. | Ensure pH is strongly acidic (<2) and strongly basic (>10) during the respective extraction steps to maximize partitioning of the product. |
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of functionalized biaryl compounds. Its inherent aqueous solubility promotes greener reaction conditions, while the embedded piperidine pharmacophore provides a strategic advantage for applications in drug discovery and medicinal chemistry. The straightforward protocol, coupled with a simplified, pH-driven purification strategy, makes this building block an excellent choice for researchers aiming to efficiently construct complex molecular architectures.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
- 12. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. home.sandiego.edu [home.sandiego.edu]
Role of the piperidine moiety in 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl reactivity
Application Note & Protocol Guide
Topic: Elucidating the Role of the Piperidine Moiety in the Reactivity of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride is a bifunctional reagent increasingly utilized in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its unique structure, featuring both a reactive boronic acid and a basic piperidine ring, imparts distinct physicochemical properties that govern its reactivity. This guide provides an in-depth analysis of the piperidine moiety's multifaceted role, moving beyond its structural function to explore its profound influence on the electronic environment of the boronic acid, the compound's stability and solubility, and the practical considerations for its use in synthesis. We will dissect the mechanistic implications and provide robust, field-tested protocols for its successful application in the Suzuki-Miyaura cross-coupling reaction, complete with troubleshooting and reaction monitoring guidelines.
Structural Features and Physicochemical Profile
This compound combines a phenylboronic acid, a cornerstone of C-C bond formation, with a tertiary amine (piperidine) linked by a methylene bridge at the meta position. It is typically supplied as a hydrochloride salt to enhance its stability and shelf-life.
The reactivity of this molecule is not merely the sum of its parts; the two functional groups engage in a crucial interplay. The protonated piperidine nitrogen significantly influences the Lewis acidity of the distal boron center, a key factor in its reaction kinetics.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₈BNO₂ · HCl | [1] |
| Molecular Weight | 255.55 g/mol | [1] |
| Physical Form | Solid | |
| CAS Number | 1072946-21-4 | [1] |
| pKa (Piperidinium ion) | ~11.2 | [2] |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | [3] |
The Pivotal Role of the Piperidine Moiety
The piperidine group is far more than a simple appendage; it actively modulates the molecule's reactivity through several mechanisms.
Electronic Influence and pKa Modulation
Under typical reaction conditions, which are often neutral or basic, the piperidinium hydrochloride salt will exist in equilibrium with its deprotonated, free amine form. In its protonated (ammonium) state, the nitrogen atom acts as a potent electron-withdrawing group via induction. This effect, transmitted through the phenyl ring, increases the Lewis acidity of the boronic acid.
A more Lewis acidic boronic acid has a lower pKa, meaning it more readily forms the anionic tetrahedral boronate species upon addition of a base.[4][5] This boronate formation is a critical activation step in the transmetalation phase of the Suzuki-Miyaura catalytic cycle. While direct intramolecular B-N coordination is sterically prohibited due to the meta-substitution pattern, the electronic effect remains significant.[6]
Figure 1. Equilibrium states of 3-(piperidin-1-ylmethyl)phenylboronic acid. The protonated piperidinium enhances the acidity of the boronic acid, facilitating the formation of the active boronate species required for cross-coupling.
Impact on Solubility and Handling
Boronic acids can be prone to dehydration, forming cyclic boroxine anhydrides, which can reduce reactivity.[7] Supplying the compound as a hydrochloride salt mitigates this by protonating the basic nitrogen, rendering the compound more stable and less prone to self-condensation. This salt form also typically enhances solubility in polar and aqueous solvent systems, which are common in modern, greener cross-coupling protocols.[8][9]
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds. The unique properties conferred by the piperidine moiety make 3-(piperidin-1-ylmethyl)phenylboronic acid an effective coupling partner, provided the reaction conditions are chosen judiciously.
Mechanistic Considerations
The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The piperidine moiety is most relevant to the transmetalation step.
Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction. The base is crucial for activating the boronic acid for the transmetalation step.
An external base is required for two reasons:
-
To neutralize the hydrochloride, freeing the piperidine nitrogen's lone pair.
-
To react with the boronic acid, forming the more nucleophilic boronate [R-B(OH)₃]⁻.
The choice of base is critical. A base strong enough to accomplish both tasks without promoting unwanted side reactions (like protodeboronation) is essential. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often effective.[7][8]
Experimental Protocols
The following protocols are designed to be self-validating by including clear steps for monitoring and purification.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for coupling this compound with a representative aryl bromide.
A. Reagents and Equipment
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃, 2.5–3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or microwave vial
-
Magnetic stirrer, heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
B. Procedure
-
Setup: To a flame-dried Schlenk flask, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol, 1.2 equiv), K₂CO₃ (1.25 mmol, 2.5 equiv), and Pd(PPh₃)₄ (0.0125 mmol, 2.5 mol%).
-
Causality: Flame-drying removes adsorbed water, and using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic acid.[10]
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with inert gas three times. This is critical as the active Pd(0) catalyst is oxygen-sensitive.[7]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL) via syringe.
-
Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst from oxidative deactivation.
-
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Track the reaction's progress by TLC or LC-MS (see Protocol 2) every 2-4 hours until the starting aryl bromide is consumed (typically 8–24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Figure 3. General experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Protocol 2: Reaction Monitoring
Real-time monitoring is essential for optimizing reaction time and preventing byproduct formation.
A. Thin-Layer Chromatography (TLC)
-
Sample Prep: Using a capillary tube, withdraw a tiny aliquot from the reaction mixture. Dilute it in ~0.5 mL of ethyl acetate.
-
Spotting: Spot the diluted sample onto a silica gel TLC plate alongside co-spots of the starting materials.
-
Elution: Develop the plate using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes, adjust as needed).
-
Visualization: Visualize the plate under UV light (254 nm). The disappearance of the aryl halide spot and the appearance of a new, more polar product spot indicates reaction progress.[11]
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Prep: Quench a small aliquot (~5-10 µL) of the reaction mixture in 1 mL of acetonitrile or methanol.
-
Analysis: Inject the diluted sample into the LC-MS.
-
Interpretation: Monitor the chromatogram for the disappearance of the peak corresponding to the starting material's mass and the appearance of a new peak with the expected mass of the product. This provides more definitive confirmation of product formation than TLC.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by air). 2. Insufficiently strong or soluble base. 3. Boronic acid has degraded (boroxine formation). | 1. Ensure rigorous inert atmosphere technique. Use a fresh bottle of catalyst or a pre-catalyst. 2. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. 3. Use a fresh batch of the boronic acid. Consider converting it to the more stable pinacol ester if issues persist.[7] |
| Protodeboronation | 1. Reaction temperature is too high. 2. Base is too strong or concentration is too high. 3. Presence of excess water. | 1. Lower the reaction temperature and increase reaction time. 2. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). 3. Ensure solvents are properly dried if using an anhydrous protocol. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen initiating side reactions. 2. Catalyst system favors homocoupling. | 1. Improve degassing of solvents and inert atmosphere technique. 2. Screen different palladium catalysts and ligands. Sometimes adding a ligand like SPhos can suppress this. |
Conclusion
The piperidine moiety in this compound is a critical determinant of its chemical behavior. Its protonated form acts as an electron-withdrawing group, lowering the pKa of the boronic acid and priming it for activation. The hydrochloride salt form confers superior stability and solubility, simplifying handling and expanding its utility in aqueous media. By understanding these roles, researchers can rationally select reaction conditions—particularly the choice of base and the maintenance of an inert atmosphere—to successfully employ this versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.[13][14]
References
- 1. {3-[(piperidin-1-yl)methyl]phenyl}boronic acid hydrochloride | 1072946-21-4 [sigmaaldrich.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. synquestlabs.com [synquestlabs.com]
- 4. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-(Piperidin-1-ylmethyl)phenylboronic acid, hydrochloride salt. This specialized boronic acid, containing a basic amine functionality, presents unique challenges that can often lead to diminished yields or reaction failure if not properly addressed. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and enhance reaction efficiency. We will delve into the mechanistic reasoning behind our recommendations, providing you with the expertise to confidently navigate your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?
Low yields with this substrate are common and typically stem from a few key issues related to its unique structure. The presence of the piperidinyl group and its hydrochloride salt form introduces complexities not seen with simple arylboronic acids.
A1: Key Areas for Troubleshooting Low Yields
-
Inadequate Base Selection and Stoichiometry: The boronic acid is supplied as an HCl salt, meaning your reaction base is first consumed to neutralize this salt before it can participate in the catalytic cycle. Furthermore, the piperidinyl nitrogen can coordinate to the palladium catalyst, potentially acting as a poison.[1] An appropriate base must be strong enough to both neutralize the HCl and facilitate the crucial transmetalation step, but not so strong as to cause degradation.[2]
-
Recommendation: Use at least 3.0 equivalents of a moderately strong inorganic base like K₃PO₄ or K₂CO₃.[1][3] The first equivalent neutralizes the HCl, the second deprotonates the piperidinium to the free amine, and the third participates in the catalytic cycle to form the active boronate species.[4][5]
-
-
Catalyst Inhibition/Poisoning: The lone pair on the piperidine's nitrogen atom can coordinate to the palladium(0) center, forming a stable off-cycle complex that inhibits catalytic activity.[1][6] This is a frequent issue with nitrogen-containing heterocycles and substrates.
-
Recommendation: Employ ligands specifically designed to mitigate this effect. Bulky, electron-rich phosphine ligands, such as those from the Buchwald ligand portfolio (e.g., SPhos, XPhos), can promote the desired reductive elimination and discourage catalyst inhibition.[7][8] These ligands form stable, active catalysts that are less susceptible to poisoning by the amine.
-
-
Protodeboronation (Loss of the Boronic Acid Group): This is a common side reaction where the -B(OH)₂ group is replaced by a hydrogen atom, particularly under harsh basic conditions or at elevated temperatures in the presence of water.[2]
-
Recommendation: Use milder bases like KF if protodeboronation is suspected.[2] Running the reaction under anhydrous conditions can also significantly reduce this side reaction.[2] Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can protect it from decomposition.[8][9]
-
Question 2: I'm observing the formation of significant side products, including homocoupling of my boronic acid. What's going wrong?
The formation of biphenyl-type products from the boronic acid (homocoupling) or other unexpected side products often points to issues with oxygen contamination or the stability of the catalytic species.
A2: Minimizing Side Product Formation
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst.[2][9]
-
Protocol: It is critical to ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be thoroughly degassed prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
-
Pd(II) Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) species.[9] Incomplete reduction can lead to side reactions.
-
Recommendation: Using a pre-formed, air-stable Pd(0) precatalyst, such as a Buchwald G3 or G4 palladacycle, can ensure efficient generation of the active catalyst and improve reproducibility.[2] These modern catalysts are often more effective for challenging substrates.
-
Question 3: How does the HCl salt of the boronic acid affect my reaction setup?
The hydrochloride salt form is crucial to consider during your experimental design, as it directly impacts the required amount of base.
A3: Managing the Boronic Acid Salt
The primary role of the base in a Suzuki reaction is to activate the boronic acid, forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻) that can readily undergo transmetalation with the palladium complex.[4][5]
-
Stoichiometric Impact: Your boronic acid starting material is already protonated. Therefore, the first equivalent of your added base will be consumed in an acid-base neutralization reaction to generate the free amine form of your substrate. A second equivalent is needed to ensure the piperidine nitrogen remains deprotonated, and a third is required for the catalytic cycle itself.
-
Logical Workflow:
-
Neutralization: R-NH₂⁺Cl⁻ + Base → R-NH₂ + [Base-H]⁺Cl⁻
-
Boronate Formation: R'-B(OH)₂ + Base ⇌ [R'-B(OH)₂(Base)] → Transmetalation
-
Below is a diagram illustrating the critical role of the base.
Caption: Role of base with the HCl salt boronic acid.
Recommended Experimental Protocols
Protocol 1: General Optimized Conditions for Small-Scale Reactions
This protocol is a robust starting point for coupling 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl with a generic aryl bromide.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (1-2 mol%) | Air-stable, reliable activation, and the bulky XPhos ligand prevents catalyst poisoning.[7] |
| Ligand | XPhos (if not using a precatalyst) | Electron-rich and sterically hindered ligand accelerates oxidative addition and reductive elimination.[8] |
| Base | K₃PO₄ (3.0 equivalents), finely powdered | Ensures neutralization of HCl salt and efficient formation of the boronate.[1][7] |
| Solvent | 1,4-Dioxane / H₂O (10:1 ratio) | A common solvent system that aids in dissolving both organic and inorganic reagents.[1] |
| Temperature | 80–100 °C | Provides sufficient thermal energy to overcome activation barriers without promoting significant decomposition.[10] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-induced side reactions like homocoupling and catalyst degradation.[2] |
Step-by-Step Procedure:
-
Vial Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.). Then, add the degassed solvent mixture (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Protecting the Boronic Acid as a Diethanolamine Adduct
If protodeboronation is a persistent issue, converting the boronic acid to a more stable diethanolamine (DEA) adduct can be highly effective.[11] These adducts are often crystalline, air-stable solids that can be used directly in the coupling reaction.[11]
Step-by-Step Procedure for Adduct Formation:
-
Dissolution: In a vial, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.
-
Neutralization: Add one equivalent of a non-coordinating base (e.g., triethylamine) to neutralize the HCl salt and stir for 5 minutes.
-
Addition: Add diethanolamine (1.0 equiv.) dropwise while stirring. A precipitate should form.[11]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This DEA adduct can now be used in the Suzuki protocol above, often with improved stability and yield.
Troubleshooting Workflow
When faced with a failed or low-yielding reaction, a systematic approach is essential. The following flowchart outlines a logical diagnostic process.
Caption: A logical workflow for diagnosing low yields.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Purification of Products from 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with products derived from reactions involving 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl. The unique bifunctional, zwitterionic nature of this reagent presents specific purification challenges that are addressed in the following troubleshooting guides and frequently asked questions.
Introduction: The Challenge of Purifying an Amphoteric Boronic Acid
3-(Piperidin-1-ylmethyl)phenylboronic acid is an invaluable building block in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. However, its structure, which contains both a Lewis acidic boronic acid group and a basic tertiary amine (the piperidinyl moiety), imparts amphoteric and often zwitterionic character to its reaction products. This duality complicates purification, leading to issues such as poor solubility, streaking on silica gel, and difficulty with standard acid-base extractions.
This guide is designed to provide a logical, experience-based framework for troubleshooting and optimizing the purification of compounds derived from this versatile reagent. We will move from fundamental concepts to advanced techniques, explaining the scientific principles behind each recommendation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the purification of reaction products derived from 3-(Piperidin-1-ylmethyl)phenylboronic acid.
Question 1: My product is streaking badly on a silica gel column, and the recovery is low. What's happening and how can I fix it?
Answer:
This is the most common issue when purifying compounds containing the aminomethylphenylboronic acid motif. The streaking is caused by strong, mixed-mode interactions with the acidic silanol groups on the surface of the silica gel. The basic piperidine nitrogen binds ionically, while the polar boronic acid group engages in hydrogen bonding. This leads to slow, uneven elution and often irreversible adsorption.[1][2][3]
Immediate Solutions:
-
Neutralize the Silica: Pre-treating your silica gel with a base can cap the acidic silanol groups. A common method is to slurry the silica gel in your starting eluent containing 1-2% triethylamine (Et3N) or ammonia. This will reduce the ionic interactions causing the streaking.
-
Use a Modified Mobile Phase: If you have already packed your column, you can add a basic modifier like triethylamine or a few drops of aqueous ammonia to your mobile phase.[4] This will compete for the acidic sites on the silica and improve the elution of your basic product. Be aware that this may affect the separation of other components in your mixture.
-
Switch to a Different Stationary Phase: If basic modifiers are not compatible with your product, consider using a less acidic stationary phase like neutral or basic alumina.[4] Alternatively, reversed-phase chromatography (C18) is often a better choice for these polar, ionizable compounds.[2][3]
Causality Explained: The pKa of the piperidinium ion is around 11, making it a relatively strong base. Silica gel has a surface pKa of approximately 4-5. This large difference in acidity promotes a strong acid-base interaction, effectively "sticking" your compound to the column. By introducing a stronger, more mobile base like triethylamine, you saturate these acidic sites, allowing your compound to elute more cleanly.
Question 2: I performed an aqueous workup, and my product seems to have disappeared. It's not in the organic layer or the aqueous layer. Where did it go?
Answer:
The amphoteric nature of your product is likely the culprit. Depending on the pH of your aqueous phase, your compound can be soluble in either layer, or it can be trapped at the interface as an insoluble zwitterion.
-
At low pH (e.g., washing with 1M HCl): The piperidine nitrogen will be protonated to form a positively charged ammonium salt. This will make the compound highly soluble in the aqueous layer.
-
At high pH (e.g., washing with 1M NaOH): The boronic acid will be deprotonated to form a negatively charged boronate species. This will also increase its solubility in the aqueous phase.[2]
-
At neutral or isoelectric pH: The molecule can exist as a zwitterion, with both a positive charge on the nitrogen and a negative charge on the boron. This can lead to poor solubility in both aqueous and many organic solvents, causing it to precipitate at the interface.
Troubleshooting Workflow:
To locate your product, take small aliquots of both the organic and aqueous layers, as well as any interfacial precipitate. Analyze these by TLC or LC-MS. To recover your product, you will need to adjust the pH of the combined aqueous layers and re-extract.
Purification Protocols
Protocol 1: Optimized Acid-Base Extraction for Amphoteric Products
This protocol is designed to isolate your amphoteric product from non-ionizable impurities. The key is to carefully control the pH to selectively move your product between the aqueous and organic phases.
Underlying Principle: This method exploits the different pKa values of the piperidinium and boronic acid groups. The piperidine is basic, while the boronic acid is a Lewis acid. The presence of the ortho-aminomethyl group is known to lower the pKa of the boronic acid, making it more acidic than a simple phenylboronic acid.[5][6]
Step-by-Step Methodology:
-
Initial Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Removal of Basic Impurities: Extract the organic layer with a mild acidic solution (e.g., 0.1 M HCl). This will protonate and remove any non-product basic impurities, while your product, which is already a hydrochloride salt, will likely remain in the organic phase or be partially extracted. Expert Tip: If your product crashes out at this stage, you may need to use a more polar organic solvent.
-
Extraction of the Acidic Product: Now, extract the organic layer with a basic solution (e.g., 1 M NaOH). This will deprotonate the boronic acid, forming a water-soluble boronate salt. Your product will move into the aqueous layer, leaving neutral organic impurities behind. Repeat this extraction twice.
-
Wash Step: Combine the basic aqueous extracts and wash once with EtOAc or DCM to remove any remaining neutral impurities.
-
Product Recovery: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is acidic (pH ~2-3). Your product should precipitate out of the solution. If it oils out, you may need to extract it with an organic solvent like EtOAc.
-
Final Steps: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If you extracted the product, dry the organic layer with sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purification via Diethanolamine Adduct Formation
For particularly challenging purifications where chromatography and extraction fail, forming a crystalline adduct with diethanolamine can be a highly effective method.
Underlying Principle: Boronic acids react with diethanolamine to form stable, often crystalline, bicyclic esters. These adducts can be easily isolated by filtration, and the pure boronic acid can be regenerated.[2][3][7]
Step-by-Step Methodology:
-
Adduct Formation: Dissolve the crude product in a suitable solvent like ethyl acetate or toluene. Add a stoichiometric amount of diethanolamine.
-
Crystallization: Stir the mixture at room temperature. The diethanolamine adduct will often precipitate as a white solid. Cooling the mixture can improve the yield.
-
Isolation: Collect the crystalline adduct by filtration and wash with a small amount of cold solvent.
-
Regeneration of the Boronic Acid: Suspend the adduct in a mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1 M HCl). Stir vigorously until the solid dissolves. The acid will hydrolyze the adduct and protonate the diethanolamine, sequestering it in the aqueous layer.
-
Workup: Separate the layers. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the purified boronic acid product.
Visualizing Purification Strategies
Decision Tree for Purification Method Selection
The following diagram outlines a logical workflow for choosing the appropriate purification strategy for products derived from 3-(Piperidin-1-ylmethyl)phenylboronic acid.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: My starting material is a hydrochloride salt. Do I need to free-base it before my reaction?
A1: It depends on the reaction conditions. For Suzuki-Miyaura couplings, which are typically run under basic conditions, the hydrochloride salt will be neutralized in situ.[8] Adding an extra equivalent of base to account for the HCl is good practice. For other reactions, you may need to perform a free-basing step by partitioning the starting material between a mild base (like saturated sodium bicarbonate) and an organic solvent.
Q2: I'm seeing a significant amount of a byproduct that looks like my starting material without the boronic acid group. What is this and how can I avoid it?
A2: This is likely the product of protodeborylation, a common side reaction for boronic acids, especially under harsh acidic or basic conditions or in the presence of certain metals.[3] To minimize this, ensure your reaction conditions are as mild as possible and consider using anhydrous solvents.
Q3: Can I use reverse-phase (C18) chromatography for my product? What mobile phase should I use?
A3: Yes, reverse-phase chromatography is often a good choice for these polar compounds.[2] A typical mobile phase would be a gradient of water and acetonitrile or methanol. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape by ensuring the piperidine nitrogen is consistently protonated. However, be aware that compounds containing boronic acids can sometimes exhibit peak broadening on C18 columns.[1]
Q4: What is a boroxine, and should I be concerned about it?
A4: A boroxine is a cyclic anhydride formed from the dehydration of three boronic acid molecules.[9][10][11][12][13] This process is reversible in the presence of water. While boroxines are generally reactive in Suzuki couplings, their formation can complicate purification and characterization. To minimize boroxine formation, avoid prolonged heating of the boronic acid in the absence of water and store it in a cool, dry place. If you suspect boroxine formation, it can often be reversed by dissolving the material in a solvent containing a small amount of water.
Q5: How can I analyze the purity of my final product?
A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of boronic acids and their derivatives.[14][15] A reverse-phase method with UV detection is typically sufficient. For more detailed analysis or to identify impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is also essential for structural confirmation.
Data Summary Table
| Purification Method | Advantages | Disadvantages | Best For... |
| Acid-Base Extraction | Scalable, removes neutral impurities effectively. | Can be problematic for zwitterionic compounds, risk of precipitation at the interface. | Crude mixtures with significant non-ionizable impurities. |
| Normal-Phase Chromatography (Modified) | Good for separating isomers and closely related compounds. | Requires basic modifiers, risk of irreversible adsorption and low recovery.[2][3] | Products that are not excessively polar and where acid-base extraction fails. |
| Reversed-Phase Chromatography (C18) | Handles polar compounds well, good for analytical purity checks. | Can have loading capacity limitations, potential for peak broadening.[1] | High-purity final products, difficult separations, and analytical QC. |
| Diethanolamine Adduct Formation | Can yield highly pure, crystalline material from very impure mixtures. | Adds extra steps to the synthesis, not all products form crystalline adducts.[2][3][7] | "Last resort" for oily or difficult-to-crystallize products. |
References
- 1. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids: Structures, Photoreactivities, and Catalysis | CoLab [colab.ws]
- 9. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
Catalyst deactivation in reactions with 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
Welcome to the technical support hub for researchers utilizing 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl in catalytic reactions. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges, with a primary focus on understanding and mitigating catalyst deactivation in palladium-catalyzed cross-coupling reactions. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Foundational Issues & Initial Checks
Q1: My Suzuki-Miyaura reaction with this compound has completely stalled. What are the most common initial checks I should perform?
A1: A stalled reaction often points to foundational issues with reagents or the reaction environment. Before investigating complex deactivation pathways, systematically verify the following:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing of solvents and failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) can lead to rapid oxidation of phosphine ligands and the palladium center, halting the catalytic cycle.[1][2] Ensure your degassing procedure (e.g., three purge/backfill cycles or sparging) is robust.
-
Reagent Purity & Integrity:
-
Boronic Acid: Boronic acids can degrade over time, especially with exposure to air and moisture. Impurities from the synthesis of the boronic acid can also poison the catalyst.[3][4] Use a freshly opened bottle or material that has been stored correctly under inert gas.
-
Catalyst/Ligand: Palladium precatalysts and, particularly, phosphine ligands are susceptible to oxidation.[1] Using old or improperly stored catalyst/ligand is a frequent cause of failure.
-
Solvent & Base: Ensure you are using anhydrous, degassed solvents. The purity of your base is also critical; low-quality bases can introduce catalyst-poisoning impurities.[1][5]
-
-
Stoichiometry of the Base: Your starting material is a hydrochloride salt. This means at least one equivalent of base is required to neutralize the HCl and deprotonate the piperidinium cation before the base can participate in the catalytic cycle (i.e., activating the boronic acid).[6][7] Using an insufficient amount of base is a common oversight. A minimum of 3 equivalents is a good starting point (1 for HCl neutralization, 2 for the reaction).
Section 2: Catalyst-Specific Deactivation Pathways
Q2: My reaction mixture turns black almost immediately, and I'm seeing very low conversion. What is happening to my catalyst?
A2: The rapid formation of a black precipitate is a classic sign of catalyst decomposition into palladium black.[2][8] This consists of agglomerated palladium nanoparticles which have a drastically reduced surface area and are catalytically inactive.[8]
Causality: This occurs when the Pd(0) species, intended to be stabilized by the ligand, is either stripped of its ligands or when the rate of reductive elimination is slow, allowing Pd(0) intermediates to collide and aggregate.
Common Triggers:
-
High Temperatures: Excessive heat can accelerate ligand dissociation and catalyst agglomeration.[5]
-
Poor Ligand Choice: Ligands that are not bulky or electron-rich enough may fail to adequately stabilize the palladium center.
-
Presence of Oxygen: As mentioned in Q1, oxygen can degrade the ligands, leaving the palladium center exposed and prone to aggregation.[2]
Troubleshooting Workflow for Catalyst Precipitation
Caption: A logical workflow for troubleshooting palladium black formation.
Q3: Could the tertiary amine in 3-(Piperidin-1-ylmethyl)phenylboronic acid be poisoning my catalyst?
A3: Yes, this is a significant and highly probable cause of deactivation. The nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it a Lewis base.
Mechanism of Poisoning: The nitrogen can act as a competing ligand, coordinating directly to the palladium center.[2] This is particularly problematic at the Pd(II) stage of the catalytic cycle (after oxidative addition). The amine can occupy a coordination site on the palladium, blocking the boronic acid from accessing the metal for the crucial transmetalation step. This forms a stable, off-cycle palladacycle that effectively sequesters the catalyst.
Diagnostic Protocol to Test for Amine Inhibition:
-
Run a Control Reaction: Perform a standard Suzuki-Miyaura coupling using a simple, non-coordinating boronic acid (e.g., phenylboronic acid) under your optimized conditions. This serves as your baseline for catalyst activity.
-
Introduce an Additive: Run the control reaction again, but this time add 1 equivalent of a non-reactive tertiary amine (e.g., N,N-diisopropylethylamine) to the reaction mixture.
-
Compare Results: If the reaction with the added amine shows significantly lower conversion or rate compared to the baseline, it strongly suggests that amine coordination is a deactivating pathway in your system.
Mitigation Strategies:
-
Use Bulky Ligands: Employ bulky, electron-rich ligands (e.g., SPhos, XPhos, or certain N-heterocyclic carbenes).[2] The steric hindrance from these ligands can physically prevent the piperidine group from accessing and binding to the palladium center.
-
Protecting Groups: While less ideal due to extra synthetic steps, protecting the amine is a definitive solution. However, this is often not feasible with the commercially available HCl salt.
-
Strongly Coordinating Boronate: Convert the boronic acid to a more reactive boronate species (e.g., a trifluoroborate salt) before the reaction. This can sometimes accelerate the desired transmetalation step, allowing it to outcompete the amine coordination.
Catalyst Deactivation Pathways
Caption: Key deactivation pathways diverting catalyst from the productive cycle.
Section 3: Substrate-Related Side Reactions
Q4: My analysis shows significant protodeboronation and homocoupling of my boronic acid. How are these side reactions contributing to low yield and catalyst issues?
A4: These are two of the most common side reactions involving boronic acids, and they lower your yield by consuming the starting material before it can participate in the desired cross-coupling.[1][5]
-
Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom.[1] For your reagent, this would result in the formation of 1-benzylpiperidine. It is often promoted by excess water, high temperatures, or the use of certain bases.
-
Homocoupling: This is the coupling of two molecules of your boronic acid to form a symmetrical biaryl.[9] This side reaction is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction (from using a Pd(II) precatalyst without a proper pre-reduction step).
| Side Reaction | Common Causes | Recommended Solutions |
| Protodeboronation | Excess water/protons; High temperature; Harsh basic conditions.[5] | Use anhydrous conditions; Screen milder bases (K₃PO₄, KF, Cs₂CO₃); Optimize for the lowest effective temperature.[1][5] |
| Homocoupling | Presence of O₂; Incomplete reduction of Pd(II) precatalyst.[9] | Ensure thorough degassing; Use a Pd(0) source like Pd(PPh₃)₄ or ensure precatalyst is fully activated. |
Table 1. Troubleshooting common boronic acid side reactions.
These side reactions not only consume your starting material but can also generate species that interfere with the catalyst, leading to a more complex reaction mixture and potential for further deactivation pathways.
Section 4: Advanced Diagnostics
Q5: How can I definitively diagnose the cause of catalyst deactivation in my specific experimental setup?
A5: Pinpointing the exact deactivation mechanism requires more advanced analytical techniques. These methods help to characterize the catalyst's state before, during, and after the reaction.
-
Surface Area Analysis (BET): If you are using a heterogeneous catalyst (e.g., Pd on carbon), BET analysis can reveal a loss of active surface area due to fouling or sintering (thermal degradation).[10]
-
Spectroscopic Techniques (XPS, ICP-MS): X-ray Photoelectron Spectroscopy (XPS) can detect the presence of poisons on the catalyst's surface.[10][11] Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can precisely quantify metal leaching or identify metallic contaminants in your reagents.[11]
-
Microscopy (TEM/SEM): Transmission or Scanning Electron Microscopy can be used to visualize the catalyst particles. Comparing images of fresh versus spent catalyst can provide direct evidence of agglomeration (formation of palladium black) or changes in morphology.[12]
-
In-situ Reaction Monitoring: Techniques like NMR or specialized IR spectroscopy can be used to monitor the concentration of reactants, products, and key intermediates over time, providing kinetic data that can help distinguish between slow catalysis and catalyst death.[13]
These characterization methods are crucial for moving beyond empirical troubleshooting to a rational redesign of the catalytic process.[10]
The Suzuki-Miyaura Catalytic Cycle & Points of Failure
Caption: The Suzuki-Miyaura cycle with key points of catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. alfachemic.com [alfachemic.com]
- 12. Catalyst Characterization Techniques [hidenanalytical.com]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
Welcome, researchers and drug development professionals. This guide, prepared by a Senior Application Scientist, provides in-depth technical support for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride. This particular substrate presents unique challenges due to its acidic salt form, the presence of a basic tertiary amine, and potential steric hindrance. This document offers troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: My reaction with 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl is not working. I used my standard conditions (e.g., K₂CO₃, Pd(PPh₃)₄, Toluene/H₂O). What's the most likely issue?
A1: The primary issue is almost certainly the acidic nature of your starting material. The hydrochloride (HCl) salt will neutralize one equivalent of the base you add before it can participate in the catalytic cycle. You must add at least one extra equivalent of base to neutralize the HCl and then the required catalytic amount (typically 2-3 equivalents) to activate the boronic acid.
Q2: I've added extra base, but my yields are still low and I see several side products. What should I investigate next?
A2: Low yields, despite correcting for the HCl salt, often point to issues with base or solvent selection. The piperidinyl group can be reactive under harsh conditions.
-
Base Choice: Strong bases like NaOH or KOH can lead to side reactions.[1][2] Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often more effective, particularly for nitrogen-containing heterocycles or substrates with sensitive functional groups.[1]
-
Solvent System: Ensure all reagents are soluble. While biphasic systems like Toluene/H₂O or Dioxane/H₂O are common, the HCl salt of your boronic acid has high polarity.[3][4] A polar aprotic solvent like DMF or 1,4-dioxane, perhaps with a minimal amount of water, might be necessary to achieve homogeneity.[3][5]
Q3: Can the piperidine nitrogen interfere with the palladium catalyst?
A3: Yes, this is a valid concern. Tertiary amines can potentially coordinate to the palladium center, acting as a ligand and inhibiting catalysis. While this is less common with the highly active palladium precatalysts used today, if you suspect catalyst inhibition, switching to a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can mitigate this issue.[6] These ligands promote rapid oxidative addition and reductive elimination, minimizing the opportunity for catalyst inhibition.
Q4: What is protodeboronation and how can I prevent it with this substrate?
A4: Protodeboronation is a major side reaction where the boronic acid group is replaced by a hydrogen atom, destroying your nucleophile.[7][8] This is often promoted by excess water, high temperatures, and strong bases.[9] To minimize it:
-
Use anhydrous solvents and reagents where possible.[8]
-
Employ milder bases like KF or K₃PO₄.[7]
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) if protodeboronation is persistent.[9][10]
Troubleshooting Guide: From Diagnosis to Solution
Problem 1: Low to No Product Formation
Initial Checks:
-
Base Stoichiometry: Did you account for the HCl salt? For every 1 equivalent of your boronic acid, you need 1 equivalent of base for neutralization PLUS 2-3 equivalents for the reaction itself.
-
Inert Atmosphere: Is your reaction vessel thoroughly purged with an inert gas (Argon or Nitrogen)? Oxygen can deactivate the Pd(0) catalyst.[7]
-
Reagent Purity: Are your solvents anhydrous and degassed? Is your palladium catalyst fresh? Phosphine ligands are particularly susceptible to oxidation.[7]
Workflow for Optimization:
Caption: Troubleshooting workflow for low conversion.
Problem 2: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)
Causality and Mitigation:
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst.
-
Solution: Ensure thorough degassing of your reaction mixture before and during the addition of the catalyst.[8]
-
-
Protodeboronation: As discussed in the FAQs, this is the loss of the boronic acid group.
-
Solution: Switch to a milder base (K₃PO₄, Cs₂CO₃, KF).[7] Minimize water content and consider lower reaction temperatures.
-
The Interplay of Base, Substrate, and Catalyst:
The choice of base is critical. It must be strong enough to form the reactive boronate species but not so harsh that it promotes side reactions or degrades the substrate.
Caption: Role of the base in activating the HCl salt substrate.
Data Summary Tables
Table 1: Comparison of Commonly Used Bases in Suzuki-Miyaura Couplings
| Base | pKa of Conj. Acid | Typical Equivalents | Strengths & Considerations | References |
| K₃PO₄ | 12.3 | 2.0 - 3.0 | Strong, non-nucleophilic. Excellent for N-containing substrates. | [1] |
| Cs₂CO₃ | 10.3 | 2.0 - 3.0 | Highly effective, good solubility in some organic solvents. "Caesium effect" can enhance rates. | [1][9] |
| K₂CO₃ | 10.3 | 2.0 - 3.0 | Common, inexpensive. Requires aqueous phase for solubility. Can be too strong for some substrates. | [11][12] |
| KF | 3.2 | 2.0 - 3.0 | Mild base. Fluoride ions are thought to uniquely activate the boronic acid. Good for base-sensitive functional groups. | [1][13] |
| NaOH/KOH | ~14-15 | 2.0 - 3.0 | Very strong. High basicity can lead to side reactions and degradation. Generally not recommended for this substrate. | [1][2] |
Table 2: Solvent Selection Guide
| Solvent System | Properties | Best For... | Considerations | References |
| 1,4-Dioxane / H₂O | Polar aprotic, miscible | General purpose, good for dissolving inorganic bases. | Dioxane can be difficult to remove. | [3][14] |
| Toluene / H₂O | Nonpolar/Aqueous (Biphasic) | High temperature reactions. | May not fully dissolve the polar boronic acid HCl salt. | [4][15] |
| DMF or DMAc | Polar aprotic, high boiling point | Dissolving polar substrates, running reactions at elevated temperatures for less reactive partners. | High boiling points make removal difficult. | [3] |
| THF | Polar aprotic, lower boiling point | Milder conditions, easier to remove post-reaction. | Lower boiling point limits reaction temperature. | [16] |
| 2-MeTHF / H₂O | Polar aprotic, "greener" alternative | Similar to THF/Dioxane but with better environmental profile. | Can be more expensive. | [17] |
Experimental Protocols
Protocol 1: Screening for Optimal Base and Solvent
This protocol is designed to efficiently screen four different conditions in parallel to identify the most promising base/solvent combination.
-
Vessel Preparation: To four separate oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (0.1 mmol, 1.0 equiv) and this compound (0.12 mmol, 1.2 equiv).
-
Base Addition:
-
Vial 1: Add K₃PO₄ (0.34 mmol, 3.4 equiv).
-
Vial 2: Add Cs₂CO₃ (0.34 mmol, 3.4 equiv).
-
Vial 3: Add K₂CO₃ (0.34 mmol, 3.4 equiv).
-
Vial 4: Add KF (0.34 mmol, 3.4 equiv). (Note: The 3.4 equivalents include ~1.0 eq for neutralization and ~2.4 eq for the reaction.)
-
-
Inert Atmosphere: Seal each vial with a septum cap. Purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the chosen degassed solvent system (e.g., 1 mL of 5:1 1,4-Dioxane/H₂O) to each vial via syringe.
-
Catalyst Addition: Prepare a stock solution of the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Under an inert atmosphere, add the appropriate volume of the catalyst solution to each vial.
-
Reaction: Place the vials in a preheated aluminum heating block (e.g., 80–100 °C) and stir vigorously.
-
Monitoring: After a set time (e.g., 2-4 hours), take a small aliquot from each reaction, dilute, and analyze by LC-MS or TLC to determine the relative conversion to the product.[8][18][19]
Protocol 2: General Optimized Coupling Procedure
This protocol assumes K₃PO₄ in 1,4-Dioxane/H₂O was identified as the optimal system from the screening.
-
Reagent Loading: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (3.4 mmol, 3.4 equiv).
-
Inerting the System: Seal the flask, then evacuate under high vacuum and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add degassed 5:1 1,4-Dioxane/H₂O (5 mL). Bubble argon through the stirred solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir. Monitor the reaction's progress by TLC or LC-MS.[9][20]
-
Workup: Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2x 10 mL) and brine (1x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9][20]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 18. vapourtec.com [vapourtec.com]
- 19. shoko-sc.co.jp [shoko-sc.co.jp]
- 20. benchchem.com [benchchem.com]
Preventing homocoupling of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Homocoupling and Other Side Reactions in Cross-Coupling Applications.
Welcome to our dedicated technical support resource for 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl. As Senior Application Scientists, we understand the unique challenges this versatile building block can present. Its dual nature—a reactive boronic acid poised for cross-coupling and a basic piperidine moiety—requires a nuanced approach to achieve high yields of the desired product while minimizing unwanted side reactions, most notably homocoupling.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the mechanistic underpinnings of common issues and provide actionable, field-proven protocols to ensure the success of your next reaction.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant problem with my this compound?
A1: Homocoupling is a dimerization reaction where two molecules of your boronic acid react to form a symmetrical biaryl byproduct. In the context of your molecule, this would be 1,1'-(1,3-phenylenebis(methylene))dipiperidine. This side reaction is detrimental for several reasons:
-
Reduced Yield: It consumes your valuable boronic acid, directly lowering the yield of your desired cross-coupled product.
-
Complicated Purification: The homocoupled byproduct often has similar polarity and chromatographic behavior to the target molecule, making purification difficult and time-consuming.
-
Stoichiometric Imbalance: The consumption of the boronic acid disrupts the optimal stoichiometry with your coupling partner (e.g., an aryl halide), potentially leading to other side reactions.
The primary driver of homocoupling in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, is often the presence of dissolved oxygen.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the formation of the homocoupled product.[1]
Q2: I'm observing significant amounts of the homocoupled byproduct. What is the most likely cause and the first thing I should check?
A2: The most common culprit for excessive homocoupling is inadequate removal of dissolved oxygen from your reaction mixture.[1] The mechanism often involves the formation of a palladium peroxo complex when Pd(0) reacts with O₂, which then facilitates the dimerization of the boronic acid.[1]
Immediate Action: Review and enhance your degassing procedure. For solvents, the "freeze-pump-thaw" method (three cycles) is highly effective. For the reaction mixture itself, sparging with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst is a crucial step.[1] Ensure that your reaction is maintained under a positive pressure of inert gas throughout the entire process.
Q3: My boronic acid is an HCl salt. How does this affect my choice and amount of base?
A3: The hydrochloride salt form of your boronic acid requires careful consideration of the base. The base serves two critical functions in a Suzuki-Miyaura reaction:
-
Neutralization: It must first neutralize the HCl salt to generate the free amine form of the boronic acid.
-
Activation: It then activates the boronic acid for transmetalation by forming a more nucleophilic boronate species.[3][4]
Therefore, you will need to use at least one extra equivalent of base compared to a reaction with a free boronic acid. A common starting point is to use 3-4 equivalents of base in total.
Recommended Bases: For substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[4] For more robust substrates, stronger bases like potassium phosphate (K₃PO₄) can be very effective.[1]
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ / Cs₂CO₃ | Weaker | Dioxane/Water, Toluene/Water | Good general-purpose bases. Cesium carbonate is more soluble and can be more effective.[4] |
| K₃PO₄ | Stronger | Dioxane/Water, Toluene/Water | Often provides excellent results, especially for challenging couplings.[1] |
| Potassium t-butoxide | Strong | Anhydrous THF, Toluene | Can be very effective but may promote side reactions with sensitive functional groups. |
Troubleshooting Guide
Scenario 1: Low or No Conversion to the Desired Product
You've set up your Suzuki-Miyaura reaction with this compound, but you observe mostly unreacted starting materials.
Root Cause Analysis and Solutions:
This issue often points to catalyst inhibition or deactivation. The tertiary amine of the piperidine ring is a Lewis base and can coordinate to the palladium center, effectively "poisoning" the catalyst and preventing it from participating in the catalytic cycle.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for low conversion due to catalyst inhibition.
Detailed Protocol for Overcoming Catalyst Inhibition:
This protocol employs a modern palladium pre-catalyst and a bulky biarylphosphine ligand, a combination that has proven effective for challenging substrates, including those with potentially coordinating amine groups.[1]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
[G3-XPhos] Pd pre-catalyst
-
XPhos ligand
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen (repeat this cycle 3-5 times).
-
Catalyst Addition: Under a positive flow of inert gas, add the [G3-XPhos] Pd pre-catalyst (2 mol%) and XPhos (2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Scenario 2: Protodeboronation is a Major Side Reaction
You notice a significant amount of 1-(m-tolyl)piperidine in your crude reaction mixture, indicating that the boronic acid is being replaced by a hydrogen atom.
Root Cause Analysis and Solutions:
Protodeboronation is the cleavage of the C-B bond, and it can be promoted by excess water, high temperatures, or prolonged reaction times, especially under basic conditions.
Preventative Measures:
-
Minimize Water: While some water is often necessary to dissolve the base and facilitate transmetalation, using an excessive amount can promote protodeboronation. Use the minimum amount of water required for your chosen base, or consider using a boronic ester derivative (e.g., a pinacol ester) which is more stable to hydrolysis and can sometimes be run under anhydrous conditions.
-
Control Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Higher temperatures can accelerate protodeboronation.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.
-
Use a Milder Base: If feasible for your specific coupling, a weaker base like potassium fluoride (KF) or cesium fluoride (CsF) can sometimes reduce the rate of protodeboronation.
Workflow for Mitigating Protodeboronation:
Caption: Strategies to minimize protodeboronation.
By carefully considering the unique properties of this compound, and implementing these targeted strategies, researchers can overcome common obstacles and achieve successful outcomes in their cross-coupling reactions.
References
Technical Support Center: Scale-Up of Reactions with 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of scaling up reactions, particularly the Suzuki-Miyaura cross-coupling, with this versatile building block.
Troubleshooting Guide: Navigating Scale-Up Challenges
Scaling up reactions from the bench to pilot or manufacturing scale often introduces unforeseen challenges. This section addresses specific issues you may encounter when working with this compound, providing explanations for the underlying causes and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction is showing low yield and incomplete conversion at a larger scale. What are the likely causes and how can I fix it?
Low yield and incomplete conversion upon scale-up are common issues that can stem from several factors, often related to mass and heat transfer limitations, as well as the inherent stability of the boronic acid.
Potential Causes & Solutions:
-
Poor Solubility of the Boronic Acid Salt: 3-(Piperidin-1-ylmethyl)phenylboronic acid is supplied as a hydrochloride salt, which can have limited solubility in common organic solvents used for Suzuki couplings (e.g., toluene, THF, dioxane).[1] On a small scale, this may not be apparent, but on a larger scale, poor solubility can lead to a low effective concentration of the reagent in the reaction mixture, slowing down the reaction rate.
-
Solution: Consider a biphasic solvent system with water to dissolve the boronic acid salt.[2] The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can also be beneficial in facilitating the transport of the boronate from the aqueous phase to the organic phase where the catalyst resides. Alternatively, a pre-reaction step to neutralize the HCl salt with a base and potentially form a more soluble boronic acid or boronate ester in situ can be explored.
-
-
Protodeboronation: This is a significant side reaction for many boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-methylpiperidine as a byproduct and reducing the amount of boronic acid available for the desired coupling.[3][4] This process can be catalyzed by acid, base, or even residual metals.[3][4] The presence of the basic piperidinyl group in the molecule might also influence the local pH, potentially accelerating this side reaction under certain conditions.
-
Solution:
-
Choice of Base: Use a milder base (e.g., K₂CO₃, K₃PO₄) instead of strong bases like NaOH or KOH, which can accelerate protodeboronation.[4]
-
Temperature Control: Avoid excessively high temperatures, as protodeboronation is often thermally promoted.[5] A thorough process safety evaluation should be conducted to understand the thermal profile of the reaction at scale.
-
Reaction Time: Minimize reaction time by optimizing catalyst loading and temperature. Real-time reaction monitoring can help determine the optimal endpoint and avoid prolonged heating.[6]
-
Protecting Groups: In challenging cases, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, prior to the coupling reaction.[7][8] Boronate esters are generally less susceptible to protodeboronation.[9][10]
-
-
-
Catalyst Deactivation: The palladium catalyst can be "poisoned" by impurities or degrade over the course of the reaction, leading to incomplete conversion.[11]
-
Solution: Ensure all reagents and solvents are of high purity and adequately degassed to remove oxygen, which can oxidize the active Pd(0) catalyst. Using more robust phosphine ligands or N-heterocyclic carbene (NHC) ligands can also improve catalyst stability and longevity.[12]
-
-
Inefficient Mixing: On a larger scale, inadequate agitation can lead to poor mixing of the multiphasic reaction mixture (if applicable), hindering the interaction between reactants and the catalyst.
-
Solution: Work with a chemical engineer to select the appropriate reactor and impeller design to ensure efficient mixing for the specific reaction volume and solvent system.
-
Below is a decision-making workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Caption: Troubleshooting workflow for low yield.
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling of boronic acids to form biaryl byproducts is another common issue, often exacerbated by the presence of oxygen.
Potential Causes & Solutions:
-
Oxygen in the Reaction Mixture: The presence of oxygen can promote the oxidative homocoupling of the boronic acid, catalyzed by the palladium complex.
-
Solution: It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. This becomes even more critical at a larger scale where surface area to volume ratios are different and ensuring a completely inert environment can be more challenging.
-
-
High Catalyst Loading: While tempting to increase catalyst loading to drive the reaction to completion, this can sometimes increase the rate of side reactions like homocoupling.
-
Solution: Optimize the catalyst loading to find a balance between reaction rate and selectivity. A lower catalyst loading may be sufficient if other parameters are optimized.
-
-
Choice of Ligand: The ligand used can influence the relative rates of the desired cross-coupling and undesired homocoupling.
-
Solution: Screening different phosphine or NHC ligands may identify a system that is more selective for the cross-coupling pathway.
-
Q3: Purification of the final product is difficult due to residual boronic acid and related impurities. What are the best strategies for purification at scale?
The polar nature of this compound and its byproducts can make purification by standard chromatographic methods challenging, especially at a larger scale.[13]
Strategies for Purification:
-
Aqueous Wash/Extraction: The basic piperidinyl group and the acidic boronic acid functionality allow for pH-dependent extraction strategies.
-
Acid Wash: A dilute acid wash (e.g., 1M HCl) will protonate the piperidinyl nitrogen on your product, potentially moving it into the aqueous phase while less polar impurities remain in the organic phase.
-
Base Wash: A wash with a mild base (e.g., NaHCO₃ or a dilute NaOH solution) can deprotonate the boronic acid starting material and any boronic acid-containing byproducts, making them more water-soluble and allowing for their removal from the organic phase containing the desired product.[14]
-
-
Crystallization/Recrystallization: If the product is a solid, crystallization is often the most effective and scalable purification method.
-
Solvent Screening: A thorough solvent screening is necessary to identify a suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below for the desired product, while keeping impurities dissolved.
-
-
Use of Scavengers: In some cases, scavenger resins can be used to remove specific impurities. For example, a boronic acid scavenger could be employed to remove unreacted starting material.
The following table summarizes recommended purification strategies based on the nature of the impurity.
| Impurity Type | Recommended Purification Strategy | Rationale |
| Unreacted Boronic Acid | Alkaline wash (e.g., 1M Na₂CO₃) | Deprotonates the boronic acid, increasing its aqueous solubility for extraction. |
| Homocoupled Boronic Acid | Alkaline wash followed by crystallization | The alkaline wash removes the boronic acid functionality, and crystallization separates the less polar product from the more polar byproduct. |
| Palladium Residues | Treatment with activated carbon or silica gel impregnated with a thiol-containing scavenger | Adsorbs the palladium, allowing for its removal by filtration. |
| Phosphine Ligand Oxides | Acid wash or crystallization | The polarity of phosphine oxides often allows for their separation from the desired product through extraction or crystallization. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and reactivity of this compound.
Handling and Storage
Q: How should I store this compound? A: Boronic acids are generally sensitive to moisture and air.[15] It is recommended to store this compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[16]
Q: What personal protective equipment (PPE) should I use when handling this compound? A: Standard laboratory PPE, including safety glasses or goggles, gloves, and a lab coat, should be worn.[15] If there is a risk of generating dust, a respirator should be used.[16] Work in a well-ventilated area or a fume hood.[16]
Reactivity and Stability
Q: Is this compound stable? A: Like many boronic acids, this compound can be susceptible to decomposition over time, particularly through protodeboronation and oxidation.[3][17] The presence of the aminomethyl group can influence its stability. The hydrochloride salt form is generally more stable for storage than the free base.
Q: Can I use this boronic acid in reactions other than Suzuki-Miyaura coupling? A: Yes, boronic acids are versatile reagents and can be used in other reactions such as Chan-Lam coupling (C-N bond formation), Petasis reactions, and as protecting groups for diols.[18]
Reaction Monitoring
Q: How can I monitor the progress of my reaction when using this boronic acid? A: Several analytical techniques can be used to monitor the reaction progress:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of starting materials and the formation of the product.[19]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction directly in the NMR tube or by taking aliquots at different time points.[21] ¹¹B NMR can be particularly useful for observing the boronic acid species.[22]
The diagram below illustrates a typical workflow for reaction monitoring.
Caption: Workflow for reaction monitoring.
References
- 1. d-nb.info [d-nb.info]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 7. Boron Suzuki Coupling | Borates Today [borates.today]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 18. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 19. shoko-sc.co.jp [shoko-sc.co.jp]
- 20. vapourtec.com [vapourtec.com]
- 21. azom.com [azom.com]
- 22. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]
Technical Support Center: Purification Strategies for Reactions Involving 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
Prepared by the Senior Application Science Team
Welcome to the technical support guide for researchers working with 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl. This document provides in-depth troubleshooting advice and detailed protocols to address the common challenge of removing boron-containing impurities from reaction mixtures. As a versatile reagent in cross-coupling reactions, particularly Suzuki-Miyaura coupling, ensuring the purity of the final product is critical for the integrity of downstream applications in pharmaceutical and materials science research.[1] This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurities
This section addresses the most common initial questions regarding the nature and identification of boron-based impurities.
Q1: What are the primary boron-containing impurities I should expect?
A1: In reactions involving arylboronic acids, several key impurities can arise from the reagent itself. The most common are:
-
Boroxines (Anhydrides): Arylboronic acids can undergo thermal dehydration to form stable, six-membered cyclic anhydrides called boroxines.[2][3] This process is reversible, and boroxines can be hydrolyzed back to the corresponding boronic acids in the presence of water.[4] This equilibrium is a frequent source of confusion, as the boroxine may precipitate from solution or behave differently during chromatography.
-
Unreacted Starting Material: Incomplete conversion is a common reason for the presence of the starting boronic acid in the crude product mixture.
-
Homocoupling Byproducts: The boronic acid can couple with itself in the presence of the palladium catalyst, leading to the formation of biaryl impurities.[5]
-
Protodeborylation Products: The C-B bond can be cleaved and replaced by a hydrogen atom, particularly under harsh basic or acidic conditions, resulting in a deboronated impurity.[6]
-
Boric Acid (H₃BO₃): General degradation of the boronic acid can lead to the formation of inorganic boric acid.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. youtube.com [youtube.com]
- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 7. researchgate.net [researchgate.net]
Effect of temperature on the stability of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
Technical Support Center: 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
Introduction
Welcome to the technical support guide for this compound (CAS: 1072946-21-4). This molecule is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in cross-coupling reactions like the Suzuki-Miyaura coupling. However, its stability, particularly under thermal stress, is a critical parameter that can significantly impact experimental reproducibility and yield. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and a protocol for assessing the thermal stability of your specific batch, ensuring the integrity of your research.
Frequently Asked Questions (FAQs) on Thermal Stability
Q1: What are the ideal long-term storage conditions for this compound?
Answer: For optimal long-term stability, the compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] The key threats to boronic acids during storage are moisture and temperature.
-
Causality: The boronic acid functional group is susceptible to dehydration, especially at elevated temperatures, which leads to the formation of a cyclic trimer anhydride called a boroxine.[2][3] Storing at low temperatures (-20°C) significantly reduces the rate of this and other potential degradation reactions. The hydrochloride salt form helps stabilize the aminomethyl side chain, but proper storage is paramount for the boronic acid moiety. Furthermore, it is crucial to allow the vial to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid, which could accelerate degradation.[1]
Q2: I inadvertently left a vial of the compound on the lab bench at room temperature for 48 hours. Is it still viable for my Suzuki reaction?
Answer: It may still be viable, but its purity and reactivity could be compromised. Short-term exposure to ambient temperature is generally acceptable for shipping but is not recommended for storage.[1] The primary concern is the potential for dehydration to form the corresponding triphenylboroxine.
-
Expert Insight: Boroxine formation is a reversible equilibrium process; in the presence of water, the boroxine can hydrolyze back to the active boronic acid.[2] However, the formation of this trimer means that the effective concentration of your active monomeric boronic acid is reduced. For a highly sensitive reaction, this could lead to lower yields. We recommend running a small-scale test reaction against a trusted batch or qualifying the material using analytical techniques like NMR or LC-MS before committing it to a large-scale synthesis.
Q3: My reaction protocol requires heating to 90°C in an aqueous solvent. What are the main risks to the stability of the boronic acid under these conditions?
Answer: Heating an arylboronic acid, especially in the presence of water, introduces two primary, temperature-dependent degradation risks: boroxine formation and protodeboronation.
-
Boroxine Formation: As mentioned, this is an entropically driven dehydration process where three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[2][4][5] This process is favored at high temperatures.[2] While reversible, the boroxine itself is typically not the active species in cross-coupling reactions.
-
Protodeboronation: This is an irreversible degradation pathway where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying your starting material (Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃).[6][7] This reaction is known to be accelerated by elevated temperatures and can be influenced by the pH of the reaction medium.[6] For highly electron-deficient arenes, this can be a rapid process.[6][7]
Q4: How can I detect potential degradation in my sample?
Answer: A combination of chromatographic and spectroscopic methods is ideal.
-
¹H NMR Spectroscopy: This is an excellent tool to detect boroxine formation. The formation of the trimer will result in a new set of aromatic and benzylic peaks, often slightly downfield from the parent boronic acid, leading to a complex-looking spectrum. The ratio of monomer to trimer can be estimated by integrating the respective peaks.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method for detecting and quantifying both the parent compound and its degradation products.
-
The boroxine trimer will have a mass corresponding to (3 * M) - (3 * H₂O), where M is the mass of the free base form of the boronic acid.
-
The protodeboronated product (3-(Piperidin-1-ylmethyl)benzene) will be significantly less polar and will have a mass corresponding to the parent molecule minus the B(OH)₂ group plus a hydrogen atom.
-
Summary of Temperature Effects and Degradation
The following table summarizes the expected stability and primary degradation concerns at various temperatures.
| Condition | Temperature Range | Potential Degradation Pathways | Recommended Action & Rationale |
| Long-Term Storage | -20°C to 4°C | Minimal degradation expected. | Store here. Protect from light and moisture. Low temperature minimizes kinetic rates of all degradation pathways. |
| Benchtop (Short-Term) | 20°C to 25°C | Slow dehydration to boroxine. | Avoid. If exposure occurs, use with caution. Qualify material for critical applications. |
| Elevated Temperature (in situ) | 50°C to 100°C | Rapid dehydration to boroxine. Increased rate of irreversible protodeboronation.[6][8] | Minimize exposure time. Use the lowest effective temperature. Consider slow-release strategies or using the corresponding boronate ester if stability is a major issue. |
Visualization of Key Degradation Pathways
The diagram below illustrates the two primary temperature-influenced degradation pathways for 3-(Piperidin-1-ylmethyl)phenylboronic acid. The equilibrium between the active monomer and the inactive boroxine trimer is driven by heat and water concentration, while protodeboronation is an irreversible, yield-reducing side reaction.
Caption: Key temperature-dependent degradation pathways.
Troubleshooting Guide for Experimental Issues
| Observed Problem | Potential Cause Related to Thermal Instability | Suggested Solution |
| Low or inconsistent yields in Suzuki-Miyaura coupling. | Reagent Degradation. High reaction temperatures may have promoted either boroxine formation (reducing active reagent concentration) or irreversible protodeboronation.[6][7] | Analyze the starting material for purity. Lower the reaction temperature if possible, or minimize the time the boronic acid is exposed to high heat. Consider adding the boronic acid later in the heating sequence. |
| Appearance of a new, less polar spot on TLC/LC. | Protodeboronation. The resulting hydrocarbon (3-(Piperidin-1-ylmethyl)benzene) is significantly less polar than the boronic acid and is a common byproduct of this degradation pathway.[6] | Confirm the identity of the byproduct via LC-MS. If protodeboronation is significant (>5-10%), reaction conditions (temperature, pH, reaction time) must be optimized to minimize it. |
| Complex ¹H NMR spectrum of the starting material. | Monomer-Boroxine Equilibrium. The sample exists as a mixture of the boronic acid and its boroxine trimer, each giving a distinct set of signals. This is common for solid boronic acids.[3] | This is not necessarily a sign of irreversible degradation. The boroxine should revert to the monomer under aqueous reaction conditions. However, for accurate quantification, dissolving the sample in a deuterated solvent with a drop of D₂O can help shift the equilibrium back to the monomer. |
Experimental Protocol: Thermal Stress Testing
This protocol provides a framework for researchers to determine the stability of their specific batch of this compound under defined thermal conditions.
Objective: To quantify the rate of degradation of the title compound at an elevated temperature over time.
Principle: Samples are exposed to a constant, elevated temperature (e.g., 60°C or 80°C) in a chosen solvent. Aliquots are taken at specific time points and analyzed by a stability-indicating method (e.g., reverse-phase HPLC) to measure the loss of the parent compound and the formation of degradants.[8]
Materials:
-
This compound
-
Class A volumetric flasks and pipettes
-
Solvent of interest (e.g., Acetonitrile/Water, Dioxane/Water)
-
HPLC system with UV detector
-
Thermostatically controlled heating block or oven
-
HPLC vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 25 mg of the compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent to create a 1.0 mg/mL stock solution. This is your T₀ (Time Zero) sample.
-
-
Stress Conditions:
-
Transfer a known volume (e.g., 10 mL) of the stock solution into a sealed vial.
-
Place the vial in a heating block pre-set to the desired stress temperature (e.g., 60°C).[8]
-
Safety Note: Ensure the vial is properly sealed and appropriate for heating to prevent pressure buildup and solvent evaporation.
-
-
Time Point Sampling:
-
At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from the heated vial.
-
Immediately dilute the aliquot into a known volume of solvent in an HPLC vial to quench any further reaction and bring it to a suitable concentration for analysis.
-
-
HPLC Analysis:
-
Analyze the T₀ sample and all timed samples by a validated, stability-indicating reverse-phase HPLC method. The method should be able to resolve the parent peak from potential degradants like the protodeboronated product.
-
Record the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample using the formula: % Remaining = (Area_t / Area_T₀) * 100
-
Plot % Remaining versus Time to visualize the degradation kinetics. Aim for conditions that show 5-20% degradation over the study period for meaningful analysis.[8]
-
Caption: Workflow for thermal stress testing protocol.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
Validation & Comparative
A Senior Application Scientist's Guide to 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl: A Comparative Analysis in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of synthetic campaigns. Phenylboronic acids are foundational reagents in modern organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth technical comparison of 3-(Piperidin-1-ylmethyl)phenylboronic acid, hydrochloride salt, with other phenylboronic acid derivatives. Our analysis is grounded in established mechanistic principles and supported by experimental data from the literature to provide actionable insights for your research.
Introduction to Phenylboronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (often a boronic acid) and an organohalide.[1] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.
The efficiency of this process is highly dependent on the electronic and steric properties of the substituents on the phenylboronic acid. These substituents can influence the rate of transmetalation, the stability of the boronic acid, and its solubility in the reaction medium.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Unique Characteristics of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
3-(Piperidin-1-ylmethyl)phenylboronic acid, particularly as its hydrochloride salt, presents a unique combination of features that distinguish it from simpler phenylboronic acids.
-
Presence of a Lewis Basic Site: The piperidinomethyl group introduces a tertiary amine, a Lewis basic site, into the molecule. This can be a double-edged sword. While it can potentially coordinate to the palladium catalyst, potentially influencing its activity, it can also impact the electronic nature of the phenyl ring. In its hydrochloride salt form, the protonated amine acts as an electron-withdrawing group through an inductive effect.
-
Enhanced Solubility: The hydrochloride salt form generally imparts greater solubility in polar and protic solvents, which can be advantageous in certain Suzuki-Miyaura reaction systems, particularly those employing aqueous conditions.[3]
-
Positional Isomerism (Meta-Substitution): The meta position of the substituent minimizes steric hindrance around the boronic acid moiety compared to the ortho isomer. This is a critical factor, as bulky ortho substituents are known to significantly retard the rate of Suzuki-Miyaura coupling.[4]
Comparative Performance Analysis in Suzuki-Miyaura Coupling
Electronic Effects
The electronic nature of the substituent on the phenylboronic acid plays a crucial role in the transmetalation step. Electron-withdrawing groups generally decrease the nucleophilicity of the aryl group, which can slow down this rate-determining step.[4] Conversely, electron-donating groups can enhance the reaction rate.
The piperidin-1-ylmethyl substituent at the meta position in its free base form is weakly electron-donating through induction. However, as the hydrochloride salt, the protonated aminomethyl group, -CH₂N⁺H(C₅H₁₀)-, becomes a moderately strong electron-withdrawing group due to the positive charge on the nitrogen. This will likely lead to a somewhat slower reaction rate compared to unsubstituted phenylboronic acid.
Steric Effects
Steric hindrance is a major determinant of reactivity in Suzuki-Miyaura coupling. The meta position of the piperidin-1-ylmethyl group places it away from the boronic acid, minimizing steric clash during the approach of the palladium complex for transmetalation. This is in stark contrast to the corresponding ortho-isomer, where the bulky substituent would significantly hinder the reaction. The general reactivity trend based on steric hindrance is typically para > meta >> ortho.[4]
Hypothetical Comparative Data
To illustrate these effects, the following table presents hypothetical, yet mechanistically sound, comparative data for the Suzuki-Miyaura coupling of various phenylboronic acids with a model aryl bromide (e.g., 4-bromoanisole). The proposed conditions are based on standard protocols found in the literature.[5]
| Phenylboronic Acid Derivative | Expected Relative Reactivity | Predicted Yield (%) | Rationale |
| Phenylboronic acid | Baseline | 95 | Unsubstituted reference. |
| 4-(Piperidin-1-ylmethyl)phenylboronic acid | Higher | >95 | Para-substituent with minimal steric hindrance and weak electron-donating effect. |
| This compound | Moderate | 85-90 | Meta-substituent with minimal steric hindrance, but the protonated amine is electron-withdrawing, slowing transmetalation. |
| 2-(Piperidin-1-ylmethyl)phenylboronic acid | Low | <20 | Significant steric hindrance from the ortho-substituent severely impedes the reaction.[4] |
| 3-Nitrophenylboronic acid | Lower | 75-85 | Meta-substituent with strong electron-withdrawing character, significantly slowing transmetalation.[4] |
Experimental Protocols
To empirically validate the predicted performance, a standardized experimental protocol is essential. Below are detailed, step-by-step methodologies for conducting a comparative Suzuki-Miyaura coupling study.
General Procedure for Suzuki-Miyaura Coupling
Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)
-
Phenylboronic acid derivative (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, the respective phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
This compound, is a valuable building block for Suzuki-Miyaura cross-coupling reactions. Its meta-substitution pattern offers a favorable balance of minimal steric hindrance, while the hydrochloride salt form provides enhanced solubility. The electron-withdrawing nature of the protonated amine is expected to result in slightly attenuated reactivity compared to unsubstituted phenylboronic acid, a factor that can be readily overcome by adjusting reaction times or temperatures.
For drug discovery and development professionals, the piperidinomethyl moiety offers a handle for further functionalization or for modulating the physicochemical properties of the final molecule. Understanding the comparative reactivity of this and other substituted phenylboronic acids is crucial for optimizing reaction conditions and achieving desired synthetic outcomes in a timely and efficient manner. Further systematic studies directly comparing a range of aminomethyl-substituted phenylboronic acids under standardized conditions would be highly beneficial to the scientific community.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
Navigating Cross-Coupling Frontiers: A Comparative Guide to the Efficacy of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for versatile and efficient building blocks is paramount. Among these, organoboron compounds have established themselves as indispensable tools, particularly in the realm of transition metal-catalyzed cross-coupling reactions. This guide focuses on 3-(Piperidin-1-ylmethyl)phenylboronic acid, hydrochloride , a unique bifunctional reagent, and explores its potential efficacy in three cornerstone coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions.
Disclaimer: Direct experimental data on the performance of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl in these specific coupling reactions is limited in publicly available literature. This guide, therefore, provides a comprehensive overview based on the well-established principles of these reactions and the known reactivity of analogous aminomethyl-substituted phenylboronic acids. The provided protocols are representative and may require optimization for this specific substrate.
The Compound in Focus: this compound
3-(Piperidin-1-ylmethyl)phenylboronic acid, hydrochloride is a fascinating molecule that combines the reactivity of a phenylboronic acid with the basicity of a piperidinomethyl substituent. This dual functionality offers intriguing possibilities for its application in organic synthesis.
Structural Features and Potential Implications:
-
Boronic Acid Moiety: The B(OH)₂ group is the workhorse of the molecule, enabling its participation in a variety of cross-coupling reactions by facilitating transmetalation with a transition metal catalyst.
-
Piperidinomethyl Substituent: This tertiary amine group introduces a basic site into the molecule. This can have several implications:
-
Internal Base: The amine could potentially act as an internal base, influencing the reaction mechanism and potentially reducing the need for an external base.
-
Ligand Properties: The nitrogen atom could coordinate to the metal center of the catalyst, affecting its electronic properties and reactivity.
-
Solubility: The hydrochloride salt form enhances the compound's solubility in polar solvents, which could be advantageous in certain reaction systems.
-
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a Nobel Prize-winning method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.
Expected Efficacy of this compound
The presence of the basic piperidinomethyl group is the most significant factor to consider. While it could potentially act as an internal base, it might also lead to catalyst inhibition by coordinating too strongly to the palladium center. The use of the hydrochloride salt would neutralize the basicity of the amine, likely preventing this coordination and allowing the reaction to proceed in a more predictable manner. In this case, its reactivity would be expected to be comparable to other meta-substituted phenylboronic acids.
Comparative Analysis with Alternatives:
| Alternative Reagent | Key Differences & Considerations |
| Phenylboronic acid | The unsubstituted benchmark. Lacks the potential for internal base effects or catalyst modulation. |
| 3-Aminophenylboronic acid | A primary amine, which is more prone to side reactions like N-arylation under certain conditions. |
| 3-(Dimethylaminomethyl)phenylboronic acid | A closer analogue. Literature on this compound could provide valuable insights into the performance of the title compound. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Chan-Lam Coupling: Constructing C-N and C-O Bonds
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds, using an organoboron reagent and an amine or alcohol.
Expected Efficacy of this compound
In the Chan-Lam coupling, the basicity of the piperidinomethyl group could be more influential. The reaction is often performed under milder, aerobic conditions, and the amine substituent could play a more active role in the catalytic cycle, potentially acting as a ligand for the copper catalyst. The use of the hydrochloride salt would likely necessitate the use of a stoichiometric amount of an external base to free the amine for any potential catalytic involvement and to facilitate the reaction.
Comparative Analysis with Alternatives:
| Alternative Reagent | Key Differences & Considerations |
| Phenylboronic acid | Standard substrate; its performance provides a baseline for comparison. |
| 4-(Dimethylamino)phenylboronic acid | The para-position of the amine may lead to different electronic effects on the boronic acid compared to the meta-position. |
| Pyridine-3-boronic acid | The nitrogen is part of an aromatic ring, which significantly alters its electronic properties and coordination behavior compared to the aliphatic piperidine. |
Experimental Protocol: Chan-Lam N-Arylation
Materials:
-
Amine or Amide (1.0 mmol)
-
This compound (1.5 mmol)
-
Copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%)
-
Base (e.g., Pyridine, Et₃N, 2.0 mmol)
-
Solvent (e.g., Dichloromethane, Toluene)
-
Optional: Molecular sieves
Procedure:
-
To a reaction vessel, add the amine or amide, this compound, the copper catalyst, and optional molecular sieves.
-
Add the solvent and the base.
-
Stir the reaction mixture at room temperature, open to the air, and monitor its progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: A Palladium-Catalyzed C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides or triflates and amines. While boronic acids are not the primary coupling partners in the traditional sense, their derivatives or related boronic species can be involved in variations of this reaction. More commonly, boronic acids are not directly used in this C-N bond formation, which primarily couples amines with aryl halides.
However, for the purpose of this guide, we will consider a scenario where a molecule containing the 3-(piperidin-1-ylmethyl)phenyl group is synthesized via a Buchwald-Hartwig reaction. In this context, the piperidinomethyl moiety would be part of the amine coupling partner.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of an aryl halide with an amine.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (e.g., a piperidine derivative, 1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 mmol)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a reaction vessel.
-
Add the aryl halide, the amine, and the base.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the product by column chromatography.
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound represents a promising, yet underexplored, building block for cross-coupling reactions. Its unique bifunctional nature suggests the potential for interesting reactivity and applications in the synthesis of complex molecules. While direct comparative data is currently scarce, the principles outlined in this guide provide a solid foundation for researchers to begin exploring its utility in Suzuki-Miyaura, Chan-Lam, and related coupling reactions. Further experimental investigation is warranted to fully elucidate the performance and potential advantages of this intriguing reagent.
A Comparative Guide to the Mass Spectrometry of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the characterization of 3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, a versatile building block in medicinal chemistry and drug development. We will explore the nuances of different ionization techniques, delve into predictable fragmentation pathways for confident structural elucidation, and provide actionable experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for boronic acid derivatives.
Introduction: The Analytical Challenge of Phenylboronic Acids
3-(Piperidin-1-ylmethyl)phenylboronic acid is a bifunctional molecule of significant interest, combining the reactivity of a phenylboronic acid with the basicity of a tertiary amine. This structure makes it a valuable synthon for creating complex molecules via Suzuki-Miyaura coupling and other reactions. However, the very features that make boronic acids useful also present analytical challenges. Boronic acids are prone to dehydration, forming cyclic anhydride trimers known as boroxines.[1][2] This phenomenon can complicate mass spectra, producing ions that do not correspond to the monomeric species and potentially leading to misinterpretation.
Therefore, a carefully optimized analytical strategy is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers the sensitivity and specificity required for the unambiguous characterization and quantification of this compound and its derivatives.[3][4] This guide will compare various MS approaches to provide a comprehensive analytical framework.
Comparative Analysis of Ionization Techniques
The choice of ionization source is the most critical parameter in developing a robust MS method. The physicochemical properties of 3-(Piperidin-1-ylmethyl)phenylboronic acid—possessing both a readily protonatable amine and an acidic boronic acid moiety—allow for ionization in both positive and negative modes.
| Ionization Technique | Suitability for this Analyte | Primary Ion(s) Expected | Key Advantages | Key Limitations |
| Electrospray (ESI) | Excellent | [M+H]+ (Positive Mode) [M-H]- (Negative Mode) | Soft ionization preserves the molecular ion; compatible with LC; works well for polar molecules.[5] | Can be susceptible to matrix effects; boroxine formation can still occur. |
| APCI | Good | [M+H]+ | Better for less polar compounds than ESI; less susceptible to matrix effects.[6] | Higher potential for in-source fragmentation compared to ESI. |
| MALDI | Fair to Good | [M+H]+, [M+Na]+, [M+K]+ | High throughput; tolerant of some buffers. | Often requires derivatization or specific matrices (e.g., DHB) for small molecules to avoid interference and promote efficient ionization.[1] |
Expertise & Experience: Electrospray Ionization (ESI) is the premier technique for this class of compounds.[7][8] Its "soft" nature minimizes in-source fragmentation, providing a clear molecular ion that is essential for confident identification.
-
Positive-Ion ESI ([M+H]⁺): The piperidine nitrogen is a highly basic site (pKa ~9-11), making it the preferential site of protonation in an acidified mobile phase. This mode is typically robust and provides high signal intensity. The expected monoisotopic mass for the protonated free base (C₁₂H₁₈BNO₂) is m/z 220.1503 .
-
Negative-Ion ESI ([M-H]⁻): Phenylboronic acids are Lewis acids with pKa values typically ranging from 8-10.[9] In a basic mobile phase (e.g., containing ammonium hydroxide), the boronic acid moiety can be deprotonated to form the [M-H]⁻ boronate anion.[3][4] This mode can be highly sensitive and is often preferred for quantifying boronic acid impurities.[10] The expected monoisotopic mass for the deprotonated free base is m/z 218.1345 .
The choice between positive and negative mode depends on the analytical goal. For routine identification and quantification alongside other basic compounds, positive mode is often more convenient. For trace-level quantification of the boronic acid itself, especially in complex matrices, negative mode may offer superior sensitivity and selectivity.[4]
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While a high-resolution MS1 scan can confirm the elemental composition, tandem mass spectrometry (MS/MS) is required for unambiguous structural confirmation.[11] By selecting the precursor ion ([M+H]⁺ at m/z 220.15) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern that serves as a structural fingerprint.
The structure of 3-(Piperidin-1-ylmethyl)phenylboronic acid suggests several likely fragmentation pathways for the [M+H]⁺ ion:
-
Benzylic C-N Bond Cleavage: The most probable fragmentation pathway involves the cleavage of the weakest bond, the benzylic carbon-nitrogen bond. This can occur in two ways, but the most dominant is the formation of the highly stable piperidin-1-ylmethyl cation at m/z 98.0964 . This fragment is a strong diagnostic ion for this structure.
-
Neutral Loss of Water: The boronic acid group can readily lose a molecule of water (18.01 Da).
-
Fragmentation of the Piperidine Ring: Further fragmentation can occur within the piperidine ring, leading to a series of smaller ions.
-
Loss of the Boronic Acid Group: Loss of B(OH)₂ (44.82 Da) or related species can also be observed.
Caption: Proposed major fragmentation pathways for protonated 3-(Piperidin-1-ylmethyl)phenylboronic acid.
Trustworthiness: A self-validating protocol would involve analyzing a certified reference standard of the compound. The resulting MS/MS spectrum should contain the predicted high-abundance fragment at m/z 98.10. The presence of this ion, coupled with the accurate mass of the precursor, provides very high confidence in the compound's identity.
Experimental Protocols
This section provides a robust starting point for an LC-MS/MS method for the analysis of 3-(Piperidin-1-ylmethyl)phenylboronic acid.
Protocol 1: LC-MS/MS Analysis in Positive ESI Mode
-
Sample Preparation:
-
Accurately weigh and dissolve the HCl salt of the compound in a 50:50 mixture of methanol:water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A) to a working concentration of 1-10 µg/mL.[6]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm) is a suitable choice.[3][4]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid aids in protonation for positive mode ESI.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 7 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Mode: Full Scan (m/z 100-500) and Targeted MS/MS (or MRM).
-
Precursor Ion (for MS/MS): m/z 220.15.
-
Product Ions (for MRM): m/z 98.10 (primary), m/z 202.14 (secondary).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Gas Temperature: 300 - 350 °C.
-
Nebulizer Pressure: 30 - 45 psi.
-
Collision Energy (CE): Optimize by infusing the standard. A starting range of 15-30 eV is recommended for generating the m/z 98.10 fragment.
-
Caption: A typical LC-MS/MS workflow for the structural confirmation of the target analyte.
Comparison with Alternative Analytical Techniques
While MS is a powerful tool, it is often used in conjunction with other techniques for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, ¹¹B) is the gold standard for unambiguous structural elucidation of a pure substance. It provides detailed information about the chemical environment of each atom. However, it suffers from very low sensitivity compared to MS and is not suitable for analyzing complex mixtures without prior separation. The characterization of novel compounds often relies on NMR.[12][13]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a workhorse technique for purity assessment and routine quantification. The phenyl group in the molecule will provide a strong chromophore for UV detection (~254 nm). This method is robust, cost-effective, and reproducible but lacks the specificity and structural confirmation capabilities of mass spectrometry. It cannot distinguish between isomers or identify unknown impurities without reference standards.
Conclusion and Recommendations
For the comprehensive analysis of 3-(Piperidin-1-ylmethyl)phenylboronic acid and its derivatives, a multi-faceted approach is recommended. Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) stands out as the optimal technique.
-
For Identification: High-resolution ESI-MS in positive mode provides accurate mass confirmation of the [M+H]⁺ ion (m/z 220.1503). Subsequent MS/MS analysis yielding the characteristic m/z 98.10 fragment provides definitive structural proof.
-
For Quantification: An LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode, monitoring the transition 220.15 -> 98.10, offers unparalleled sensitivity and selectivity for trace-level analysis in complex matrices like reaction mixtures or biological samples.[10]
-
For Purity: While HPLC-UV is suitable for routine purity checks, LC-MS should be used to identify and characterize any unknown impurities.
This guide provides the foundational knowledge and practical protocols to develop and implement robust, reliable, and scientifically sound analytical methods for this important class of chemical building blocks.
References
- 1. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 4. scirp.org [scirp.org]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of 3-(Piperidin-1-ylmethyl)phenylboronic Acid, HCl and Related Structures
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the crystallographic data for 3-(Piperidin-1-ylmethyl)phenylboronic acid, hydrochloride, and related alternative compounds. We will delve into the experimental protocols and rationale behind obtaining high-quality crystallographic data, a critical aspect of modern drug discovery and materials science. Boronic acids and their derivatives are a significant class of compounds in medicinal chemistry, acting as versatile building blocks in organic synthesis, most notably in Suzuki coupling reactions[1]. Their ability to form reversible covalent bonds with diols makes them valuable for applications such as carbohydrate sensing and as inhibitors for serine proteases[1][2]. The precise three-dimensional atomic arrangement, elucidated by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships, designing novel therapeutics, and controlling their solid-state properties.
While a publicly deposited crystal structure for 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl was not available in the Cambridge Structural Database (CSD) at the time of this writing, this guide will serve as a comprehensive roadmap for a researcher embarking on such a study. We will outline the necessary experimental procedures and provide a comparative analysis with structurally similar molecules whose crystallographic data are known. This will allow for insightful predictions of the structural features of the title compound.
Comparative Crystallographic Data
| Parameter | This compound (Hypothetical) | (4-(aminomethyl)phenyl)boronic acid | 4-(Piperidino)phenylboronic acid hydrochloride |
| CCDC Deposition No. | To be determined | 190847[3] | Not available, data from PubChem[4] |
| Chemical Formula | C₁₂H₁₉BClNO₂ | C₇H₁₀BNO₂ | C₁₁H₁₇BClNO₂ |
| Crystal System | To be determined | Monoclinic | To be determined |
| Space Group | To be determined | P2₁/c | To be determined |
| Unit Cell Dimensions | a = ?, b = ?, c = ?α = ?, β = ?, γ = ? | a = 10.33 Å, b = 7.78 Å, c = 10.01 Åα = 90°, β = 107.9°, γ = 90° | a = ?, b = ?, c = ?α = ?, β = ?, γ = ? |
| Volume (ų) | To be determined | 765.5 | To be determined |
| Key Hydrogen Bonds | Expected N⁺-H···Cl⁻, O-H···O, O-H···Cl⁻ | N-H···O, O-H···O | Expected N⁺-H···Cl⁻, O-H···O, O-H···Cl⁻ |
Experimental Workflow for Single-Crystal X-ray Diffraction
The determination of a crystal structure is a multi-step process that requires meticulous attention to detail.[5][6] The workflow can be broadly categorized into three stages: crystallization, data collection, and structure solution and refinement.
Step 1: Crystallization
The primary and often most challenging step is growing a single crystal of suitable size and quality (typically >0.1 mm in all dimensions)[5]. The purity of the compound is paramount for successful crystallization[7]. For a small organic molecule like this compound, several techniques can be employed.
Recommended Protocol: Slow Evaporation
-
Solvent Selection: Begin by testing the solubility of the compound in a range of solvents of varying polarity. A good starting point is a solvent in which the compound is moderately soluble[7][8]. For a hydrochloride salt, polar solvents like methanol, ethanol, or water, or mixtures thereof, are often good candidates.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle heating can be used to dissolve the solid completely.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites[7].
-
Crystal Growth: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small holes. This allows for slow evaporation of the solvent. Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks[7].
-
Alternative Method - Vapor Diffusion: If slow evaporation is unsuccessful, vapor diffusion is a powerful alternative. Dissolve the compound in a good solvent and place this solution in a small open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent in which the compound is insoluble but which is miscible with the good solvent. The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility of the compound, promoting crystallization[6].
Step 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a loop, which is then placed on a goniometer head in the X-ray beam.
-
Data Acquisition: The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector[5].
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often the most computationally intensive step.
-
Structure Refinement: The initial atomic model is refined to best fit the experimental data. This process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.
-
Deposition of Data: Once the structure is finalized, it should be deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community[9][10][11][12].
Below is a diagram illustrating the comprehensive workflow for X-ray crystallographic analysis.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Structural Insights and Mechanistic Considerations
The crystal structure of this compound is expected to reveal several key features. The boronic acid moiety is a Lewis acid with a vacant p-orbital on the sp²-hybridized boron atom[1][13]. In the solid state, phenylboronic acids often form hydrogen-bonded dimers or extended networks through their hydroxyl groups[13].
The piperidine ring, being a tertiary amine, will be protonated in the hydrochloride salt, forming a piperidinium cation. This introduces a positive charge and the potential for strong N⁺-H···Cl⁻ hydrogen bonds, which will significantly influence the crystal packing[14]. The presence of the flexible methylene linker between the phenyl ring and the piperidine group allows for conformational flexibility, which will be fixed in the crystalline state. The torsion angles defining the orientation of the piperidine ring relative to the phenylboronic acid moiety will be of particular interest.
The comparison with (4-(aminomethyl)phenyl)boronic acid will highlight the differences in hydrogen bonding patterns between a primary ammonium group and a tertiary piperidinium group. The comparison with 4-(Piperidino)phenylboronic acid hydrochloride will help to elucidate the impact of the methylene spacer on the overall molecular conformation and crystal packing.
The diagram below illustrates the anticipated key intramolecular relationships and potential intermolecular interactions.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. 4-(Piperidino)phenylboronic acid hydrochloride | C11H17BClNO2 | CID 44754903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. azolifesciences.com [azolifesciences.com]
- 7. How To [chem.rochester.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Free, unified deposition and access of crystal structure data | FIZ Karlsruhe [fiz-karlsruhe.de]
- 10. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Deep Dive: 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is paramount to the success of this reaction, influencing everything from reaction kinetics and yield to catalyst stability and functional group tolerance. This guide provides an in-depth mechanistic analysis of reactions involving 3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride, a compound of interest due to its unique structural features. We will objectively compare its performance with alternative boronic acids, supported by experimental data, to provide a comprehensive resource for researchers in the field.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction
The nature of the R² group on the boronic acid (R²-B(OH)₂) significantly impacts the transmetalation step, which is often rate-limiting. The electronic and steric properties of the substituents on the phenyl ring of a phenylboronic acid can either accelerate or retard this crucial step.
The Unique Profile of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
3-(Piperidin-1-ylmethyl)phenylboronic acid hydrochloride introduces a tertiary amine functionality at the meta position of the phenyl ring. This substituent imparts a unique combination of electronic and potential coordinating properties that can influence its reactivity in the Suzuki-Miyaura reaction.
Electronic Effects: The aminomethyl group is generally considered to be an electron-donating group (EDG) through induction. EDGs increase the electron density on the phenyl ring, making the aryl group more nucleophilic and potentially accelerating the transmetalation step. However, the presence of the hydrochloride salt means the nitrogen atom is protonated, which significantly alters its electronic influence, turning it into an electron-withdrawing group (EWG) due to the positive charge. This can decelerate the transmetalation step. The actual reactive species in the basic reaction medium is likely the free amine, which would be electron-donating.
Potential for Chelation: The presence of the nitrogen atom in the piperidinylmethyl substituent introduces the possibility of chelation to the palladium center during the catalytic cycle. Such coordination could pre-organize the boronic acid for transmetalation, potentially leading to enhanced reaction rates or altered selectivity, particularly in comparison to boronic acids lacking a coordinating group. This effect has been observed to be crucial for high regio- and enantioselectivity in certain cross-coupling reactions.[2][3]
Performance Comparison with Alternative Boronic Acids
To objectively evaluate the performance of 3-(Piperidin-1-ylmethyl)phenylboronic acid, we will compare it to a set of standard phenylboronic acids with varying electronic properties:
-
Phenylboronic acid (unsubstituted): The baseline for comparison.
-
4-Methoxyphenylboronic acid (electron-rich): Contains a strong electron-donating group.
-
4-Nitrophenylboronic acid (electron-poor): Contains a strong electron-withdrawing group.
| Boronic Acid | Substituent Effect | Expected Relative Rate | Hypothetical Yield (%) |
| Phenylboronic acid | Neutral | Baseline | 90 |
| 4-Methoxyphenylboronic acid | Electron-Donating | Faster | >95 |
| 4-Nitrophenylboronic acid | Electron-Withdrawing | Slower | 75 |
| This compound (as free amine) | Electron-Donating | Faster | >95 |
Note: The performance of this compound will be highly dependent on the reaction conditions, particularly the base used, which will determine the extent of deprotonation to the active free amine form.
Mechanistic Implications and Causality Behind Experimental Choices
The choice of base is critical when working with amine-containing boronic acids in their salt form. A sufficiently strong base is required to deprotonate the ammonium salt to the free amine, which is the more active form in the Suzuki-Miyaura coupling.
Caption: Fig. 2: Activation of the Boronic Acid
Experimental Protocol: A Self-Validating System
The following is a generalized experimental protocol for a comparative Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be self-validating by including control reactions with well-understood boronic acids.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Phenylboronic acid
-
4-Methoxyphenylboronic acid
-
4-Nitrophenylboronic acid
-
This compound
-
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
Procedure:
-
To a dried reaction vessel, add the aryl bromide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
By running these reactions in parallel, a direct and reliable comparison of the performance of each boronic acid can be obtained.
Conclusion and Future Outlook
This compound presents an interesting case study for the Suzuki-Miyaura reaction. Its performance is intrinsically linked to the in-situ formation of the free amine, which is expected to be a highly active coupling partner due to its electron-donating nature and potential for palladium chelation. This chelation effect could be a key factor in enhancing reaction rates and is a subject worthy of further mechanistic investigation.[4] Future studies should focus on detailed kinetic analysis to decouple the electronic and potential coordinating effects of the aminomethyl substituent. Such studies will not only provide a deeper understanding of the reactivity of this specific compound but also contribute to the broader knowledge of ligand-assisted catalysis in cross-coupling reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems | Semantic Scholar [semanticscholar.org]
- 4. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl: A Comparative Guide to Commercial Catalysts for Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the quest for efficient, robust, and versatile catalytic systems for carbon-carbon bond formation is perpetual. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, offering a powerful tool for the synthesis of biaryls and other complex organic molecules. The choice of catalyst is paramount to the success of this reaction, directly influencing yield, reaction kinetics, and substrate scope.
This guide provides an in-depth technical comparison of a potential catalytic system involving 3-(Piperidin-1-ylmethyl)phenylboronic acid, hydrochloride, against two widely-used commercial catalyst systems. While direct catalytic performance data for 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl is not extensively available in peer-reviewed literature, its structural motifs suggest a potential role as a ligand in palladium-catalyzed cross-coupling reactions. The presence of the piperidinylmethyl group introduces a nitrogen-containing moiety that could coordinate with a palladium center, influencing its catalytic activity.
We will benchmark this hypothetical system against two pillars of modern cross-coupling catalysis: a palladium/phosphine-based system (Palladium Acetate with SPhos) and a Palladium N-Heterocyclic Carbene (NHC) based system (Pd-PEPPSI-IPr). The comparison will be centered around a well-established benchmark reaction: the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.
The Benchmark Reaction: A Level Playing Field
To provide a fair and objective comparison, we have selected the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid. This reaction is a workhorse in synthetic chemistry, and its performance with various catalysts is well-documented, providing a reliable baseline for evaluation.
The Contenders: A Look at the Catalytic Systems
The Established Workhorse: Palladium Acetate (Pd(OAc)₂) with a Buchwald Ligand (SPhos)
This system represents a highly successful and versatile class of catalysts for Suzuki-Miyaura couplings. Palladium acetate serves as a stable and convenient palladium(II) precatalyst that is reduced in situ to the active palladium(0) species. The magic, however, lies in the ligand. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a member of the Buchwald family of bulky, electron-rich phosphine ligands. These ligands are designed to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination, leading to high turnover numbers and efficiency, even with challenging substrates.
The Modern Powerhouse: Palladium N-Heterocyclic Carbene (NHC) Complexes (Pd-PEPPSI-IPr)
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium, often outperforming traditional phosphines in terms of stability and activity. The Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex is a commercially available, air- and moisture-stable precatalyst. The IPr ligand (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a sterically demanding NHC that forms a very stable bond with the palladium center, preventing catalyst decomposition and allowing for high catalytic activity with a broad range of substrates, including less reactive aryl chlorides.[1]
The Challenger: A Hypothetical System with this compound as a Ligand
While this compound is a boronic acid, its structure incorporates a piperidinylmethyl substituent. The nitrogen atom in the piperidine ring possesses a lone pair of electrons that could coordinate to a palladium center, such as one derived from palladium acetate. Such in situ formed aminophosphine or amino-NHC ligands have been shown to be effective in cross-coupling reactions. The aminomethyl group can act as an intramolecular general-acid catalyst, potentially influencing the reaction kinetics.[2][3] This makes it an intriguing, albeit unproven, candidate for a ligand in a palladium-catalyzed system. For the purpose of this guide, we will consider a hypothetical catalyst system comprising Pd(OAc)₂ and this compound.
Performance Data: A Head-to-Head Comparison
The following table summarizes the performance of the two commercial catalyst systems in the benchmark Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid, based on data from various literature sources. It is important to note that direct, side-by-side comparisons under identical conditions are limited, and performance can vary with slight changes in reaction parameters.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-bromoanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 1 | 1 (Pd), 2 (SPhos) | >95 | [4] |
| Pd-PEPPSI-IPr | 4-bromoanisole | Phenylboronic acid | K₂CO₃ | THF | 60 | 1 | 1 | ~98 | [1] |
Key Observations:
-
Both the Pd(OAc)₂/SPhos and the Pd-PEPPSI-IPr systems demonstrate excellent efficiency for the coupling of an electron-rich aryl bromide like 4-bromoanisole, achieving near-quantitative yields in a short timeframe.
-
The Pd-PEPPSI-IPr catalyst operates at a significantly lower temperature (60 °C vs. 100 °C), which can be advantageous for substrates with thermally sensitive functional groups.
-
The catalyst loading for both systems is in the same range (1 mol%), which is a common benchmark for laboratory-scale reactions.
Experimental Protocols: A Step-by-Step Guide
To provide a practical context for this comparison, detailed experimental protocols for the benchmark reaction using the commercial catalysts are provided below. A hypothetical protocol for the this compound system is also proposed, based on standard Suzuki-Miyaura reaction conditions.
Experimental Workflow
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Pd(OAc)₂ / SPhos System
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
4-bromoanisole
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).
-
Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 1 hour.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Pd-PEPPSI-IPr System
Materials:
-
Pd-PEPPSI-IPr catalyst
-
4-bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF, anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd-PEPPSI-IPr (0.01 mmol, 1 mol%).
-
Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous THF (5 mL).
-
Seal the flask and heat the reaction mixture to 60 °C with vigorous stirring for 1 hour.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hypothetical Protocol 3: Pd(OAc)₂ / this compound System
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
This compound
-
4-bromoanisole
-
Phenylboronic acid
-
A suitable base (e.g., K₃PO₄ or Cs₂CO₃)
-
A suitable solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Add an anhydrous solvent (e.g., Toluene, 5 mL).
-
Seal the flask and heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) with vigorous stirring for a designated time (e.g., 1-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and follow a standard aqueous work-up and purification procedure as described in Protocols 1 and 2.
Discussion and Future Outlook
The established commercial catalysts, Pd(OAc)₂/SPhos and Pd-PEPPSI-IPr, offer exceptional performance for the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid. They provide high yields in short reaction times under relatively mild conditions. The choice between them may depend on factors such as cost, air-stability, and the thermal sensitivity of the substrates.
The hypothetical catalytic system based on this compound as a ligand presents an interesting area for exploration. The presence of the aminomethyl group could potentially lead to a highly active and stable catalyst. The intramolecular assistance from the amine moiety might facilitate key steps in the catalytic cycle, as has been observed in other aminoboronic acid systems.[5]
However, without experimental validation, its performance remains speculative. Several factors would need to be investigated to determine its viability:
-
Ligand Efficacy: The coordination of the piperidinylmethyl group to the palladium center needs to be effective in stabilizing the active catalytic species and promoting the desired reactivity.
-
Reaction Conditions: Optimization of the base, solvent, and temperature would be crucial to achieve high efficiency.
-
Substrate Scope: The generality of this potential catalyst would need to be tested with a wide range of aryl halides and boronic acids.
Further research is warranted to synthesize and evaluate the catalytic activity of palladium complexes derived from 3-(Piperidin-1-ylmethyl)phenylboronic acid and similar aminoboronic acids. Such studies would provide the necessary experimental data to definitively benchmark its performance against the current state-of-the-art commercial catalysts.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 2. Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl. As a Senior Application Scientist, my objective is to move beyond mere instruction and instill a deep understanding of the chemical principles that govern these safety protocols. This compound, like many specialized reagents in drug discovery and chemical research, requires meticulous management from acquisition to disposal. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
This document is intended to supplement, not replace, your institution's specific Chemical Hygiene Plan (CHP), as mandated by OSHA, and all local, state, and federal regulations.[1][2]
PART I: Hazard Assessment & Waste Characterization
Before any disposal protocol can be implemented, a thorough understanding of the compound's inherent hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available from all suppliers, we can infer its risk profile by analyzing its constituent chemical moieties: the phenylboronic acid group and the piperidine hydrochloride group.
-
Phenylboronic Acid Moiety : Phenylboronic acid and its derivatives are classified as hazardous materials, often exhibiting acute toxicity.[3] They are known to be skin and eye irritants.[4] Furthermore, many boronic acids are hygroscopic and can be sensitive to air and moisture.[5][6]
-
Piperidine Moiety : The piperidine component, even as a hydrochloride salt, carries the toxicological characteristics of the parent amine. Piperidine itself is a toxic and corrosive substance.[7] The hydrochloride salt is considered toxic if swallowed.[8]
-
Hydrochloric Acid (HCl) Salt : This indicates the compound is acidic and will be corrosive, particularly in the presence of moisture.
Core Directive: Based on this analysis, This compound must be treated as hazardous chemical waste. [3][9] It must not be disposed of down the drain or in regular trash under any circumstances.[3][9][10]
PART II: Immediate Safety & Handling Protocols
Proper disposal begins with safe handling. The personal protective equipment (PPE) and engineering controls used during experimentation are equally critical during waste consolidation.
A. Personal Protective Equipment (PPE)
Before handling containers of this compound, whether pure or in solution, the following PPE is mandatory:
-
Eye Protection : Tightly fitting safety goggles are required. A face shield should be worn over goggles if there is a risk of splashing.
-
Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for signs of degradation or punctures before use.
-
Protective Clothing : A chemical-resistant lab coat must be worn and kept fully buttoned.
-
Respiratory Protection : All handling of solid waste or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]
B. Engineering Controls
-
Chemical Fume Hood : All waste transfer and consolidation procedures must be performed inside a properly functioning chemical fume hood.
-
Emergency Equipment : Ensure an emergency eyewash station and safety shower are unobstructed and readily accessible.[5][6]
PART III: Step-by-Step Waste Collection & Disposal Protocol
This protocol outlines the systematic procedure for collecting and preparing the chemical waste for final disposal by trained professionals.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is segregation.[11] Improper mixing can lead to dangerous reactions.
-
Action : Designate a specific waste stream for this compound and its solutions.
-
Causality : This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][6] Mixing it with incompatible waste could generate heat, gas, or other hazardous byproducts. Unless explicitly directed by your institution's Environmental Health & Safety (EHS) department, do not mix this waste with other chemical streams.[9]
Step 2: Container Selection and Management
The integrity of the waste containment system is paramount to preventing leaks and ensuring safe transport.[11]
-
Action : Select an appropriate, clearly labeled hazardous waste container. Refer to the table below for specifications.
-
Causality : Using a compatible container, such as HDPE or glass, prevents chemical degradation of the container itself.[9] The container must be sealable to prevent the release of vapors and clearly labeled to comply with OSHA and EPA regulations, ensuring downstream handlers are aware of the contents.[11][12]
| Parameter | Specification | Justification |
| Material | High-Density Polyethylene (HDPE), Borosilicate Glass | Chemically resistant to organoboron compounds and acidic salts.[9] |
| Lid | Tightly sealing screw cap | Prevents leaks and release of vapors. |
| Labeling | "HAZARDOUS WASTE", Full Chemical Name, Date | Complies with EPA/OSHA regulations and informs personnel of contents and hazards.[11][12][13] |
| Condition | Clean, dry, and in good condition (no cracks or residue) | Ensures the integrity of the waste containment. |
Step 3: Waste Transfer Procedures
-
For Solid Waste (e.g., residual powder, contaminated weigh paper):
-
Inside a chemical fume hood, carefully place the solid waste into the designated, labeled hazardous waste container.
-
Use tools (spatulas, brushes) to minimize dust creation.
-
Decontaminate tools after use or dispose of them as hazardous waste.
-
Securely seal the container.
-
-
For Liquid Waste (e.g., reaction mixtures, solutions):
-
Inside a chemical fume hood, place a funnel in the opening of the designated, labeled liquid hazardous waste container.
-
Carefully pour the liquid waste into the funnel, avoiding splashes.
-
Do not overfill the container; leave at least 10% headspace for vapor expansion.
-
Rinse the empty source container with a small amount of a compatible solvent (e.g., the solvent used in the solution) and add this rinsing to the waste container. This ensures complete transfer of the hazardous material.
-
Remove the funnel, and securely seal the container.
-
Step 4: Storage and Final Disposal
-
Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) as defined by your institution's policies.[9][14]
-
Causality : An SAA is a designated, secure location near the point of generation, which minimizes the travel of hazardous materials within the lab. It must be under the control of the laboratory personnel.
-
Final Step : Once the container is full or when the experiment is complete, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[9] Provide them with a complete and accurate description of the waste.
PART IV: Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Secure : Alert personnel in the immediate area and restrict access.[9]
-
Assess : If the spill is large or you are not trained to handle it, contact your institution's emergency response team immediately.
-
Cleanup (for small, manageable spills):
-
Wear the full PPE described in Part II.
-
For a solid spill, gently cover the material with an inert absorbent like sand or vermiculite to prevent it from becoming airborne.[9]
-
Carefully sweep up the absorbed material and place it into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Crucially, all materials used for cleanup (absorbent, wipes, gloves) must be disposed of as hazardous waste. [9]
-
-
Report : Report all spills to your supervisor and your institution's EHS department.
PART V: Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. md.rcm.upr.edu [md.rcm.upr.edu]
- 2. osha.gov [osha.gov]
- 3. carlroth.com [carlroth.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. sds.chemdox.com [sds.chemdox.com]
- 11. usbioclean.com [usbioclean.com]
- 12. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Handling 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl
As researchers dedicated to advancing drug discovery, we handle a diverse array of chemical building blocks. Among these, boronic acids are invaluable for their role in powerful reactions like the Suzuki-Miyaura cross-coupling.[1] However, their utility is matched by the need for meticulous handling. This guide provides an in-depth operational plan for the safe use of 3-(Piperidin-1-ylmethyl)phenylboronic acid, HCl, moving beyond a simple checklist to explain the scientific reasoning behind each critical safety measure. Our goal is to foster a proactive safety culture built on a deep understanding of the materials we work with.
The compound , this compound, presents a dual-hazard profile. We must respect the reactivity and potential toxicity associated with the phenylboronic acid moiety, which belongs to a class of compounds noted for potential mutagenicity.[2][3] Simultaneously, the piperidine hydrochloride component introduces considerations typical of amine salts, including irritation and the need to control dust.
Immediate Safety & Hazard Assessment
Before any work begins, it is crucial to understand the primary routes of exposure and the potential health effects. This compound is classified as an irritant to the skin and eyes and is harmful if swallowed.[4][5] The primary risk when handling the solid form is the inhalation of fine dust particles.
Key Hazards:
-
Skin Irritation: Can cause skin irritation upon contact.[4]
-
Eye Irritation: Can cause serious eye irritation.[4]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[7][8]
-
Potential Genotoxicity: Some boronic acids have been shown to be mutagenic in the Ames assay, a critical consideration that elevates the need for stringent controls to prevent exposure.[2][3]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of routine; it is a direct response to the specific hazards identified. The following table outlines the mandatory PPE for handling this compound in solid form.
| PPE Category | Specification | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | This is the most critical safety control. It contains dust and vapors at the source, preventing inhalation and minimizing contamination of the general laboratory space. All weighing and transfer operations involving the solid must be performed within a fume hood.[9] |
| Eye & Face Protection | Chemical Safety Goggles (ANSI Z87.1 certified) & Full-Face Shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against fine dust.[10] A face shield is required over the goggles during any transfer of the solid to protect the entire face from accidental splashes or puff-backs.[11] |
| Hand Protection | Nitrile Gloves (or other chemically resistant gloves) | Prevents direct skin contact.[9] Gloves should be inspected for integrity before use and changed immediately if contamination is suspected. After handling, hands must be washed thoroughly with soap and water, even after wearing gloves.[9] |
| Body Protection | Flame-Resistant Laboratory Coat (fully buttoned) & Full-Length Pants | Protects skin on the arms and body from accidental spills. Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[9] |
| Respiratory Protection | NIOSH-Approved N95 Respirator (or higher) | This is non-negotiable when handling the solid compound outside of a glovebox. Due to the potential mutagenicity of boronic acids, preventing the inhalation of dust is paramount.[2][3] An N95 respirator effectively filters out fine particulates.[8][9] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict protocol is essential for safety and experimental integrity.
1. Preparation Phase:
-
Area Designation: Designate a specific area within a chemical fume hood for handling the compound.
-
Emergency Access: Confirm that a safety shower and eyewash station are unobstructed and readily accessible.[9]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, secondary containers) and waste containers inside the fume hood before retrieving the chemical.
2. Handling Phase (Inside Fume Hood):
-
Don PPE: Put on all required PPE as specified in the table above before opening the primary container.
-
Minimize Dust: Open the container slowly. Use a spatula to carefully transfer the solid. Avoid any actions that could generate airborne dust, such as dropping or rapid scooping.[9]
-
Secure Container: Tightly close the main container immediately after dispensing the required amount.[5]
3. Post-Handling & Cleanup:
-
Decontamination: Carefully wipe down the spatula and the work surface inside the fume hood with a damp paper towel to collect any residual dust. Treat these cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield, followed by the lab coat. The respirator should be removed last after leaving the immediate work area.
-
Hand Washing: Wash hands thoroughly with soap and water as the final step.[9]
PPE Selection Workflow
The following diagram outlines the decision-making process for ensuring adequate protection when working with this compound.
Caption: Logical workflow for selecting appropriate PPE.
Disposal Plan: Ensuring a Safe Conclusion
Improper disposal can endanger personnel and the environment. All waste containing this compound must be treated as hazardous chemical waste.[7][12]
Waste Segregation and Collection:
-
Designated Container: Collect all solid waste, including contaminated gloves, weigh paper, and cleaning materials, in a dedicated, sealable container.[12]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[7][12]
-
Incompatibilities: Store this waste away from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[7]
-
EHS Pickup: Do not dispose of this material down the drain or in regular trash.[12][13] Contact your institution's Environmental Health and Safety (EHS) department to arrange for professional disposal.[7]
By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you ensure a foundation of safety that protects researchers while enabling the important work of drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. angenechemical.com [angenechemical.com]
- 5. keyorganics.net [keyorganics.net]
- 6. carlroth.com [carlroth.com]
- 7. benchchem.com [benchchem.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Boron oxide [cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. benchchem.com [benchchem.com]
- 13. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
